Vinylcyclooctane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenylcyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHVHMSLLBDZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210036 | |
| Record name | Vinylcyclooctane | |
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Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Vinylcyclooctane | |
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CAS No. |
61142-41-4 | |
| Record name | Vinylcyclooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61142-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinylcyclooctane | |
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| Record name | Vinylcyclooctane | |
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| Record name | Vinylcyclooctane | |
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Foundational & Exploratory
Vinylcyclooctane: A Technical Guide to its Fundamental Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylcyclooctane (VCO) is a cyclic olefin characterized by an eight-membered carbon ring with a vinyl group substituent. This unique structural combination of a large, flexible cycloalkane ring and a reactive vinyl group imparts a distinct set of properties and reactivity, making it a molecule of interest in organic synthesis and material science. This technical guide provides a comprehensive overview of the fundamental properties, characteristics, and synthetic applications of this compound, with a focus on presenting available data in a structured format and outlining general experimental methodologies.
Chemical and Physical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ | [1] |
| Molecular Weight | 138.25 g/mol | [1] |
| IUPAC Name | Ethenylcyclooctane | |
| CAS Number | 61142-41-4 |
Physical Properties
| Property | Value | Notes | Source |
| Boiling Point | ~178.7 °C | Estimated | [1] |
| Melting Point | Data not available | ||
| Density | Data not available | ||
| Solubility | Data not available | Expected to be soluble in nonpolar organic solvents. | |
| Flash Point | ~48 °C | Estimated | [1] |
| Log P | ~5.03 | Estimated; indicates high lipophilicity. | [1] |
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers seeking to characterize this compound would need to acquire this data experimentally. The expected spectral features would include:
-
¹H NMR: Signals corresponding to the vinyl protons (typically in the 4.9-5.8 ppm range) and a complex multiplet for the cyclooctane ring protons.
-
¹³C NMR: Resonances for the two sp²-hybridized carbons of the vinyl group and multiple signals for the sp³-hybridized carbons of the cyclooctane ring.
-
IR Spectroscopy: Characteristic C=C stretching vibration for the vinyl group (around 1640 cm⁻¹) and C-H stretching and bending vibrations for both the vinyl and cyclooctane moieties.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (138.25 m/z) and a fragmentation pattern characteristic of cyclic hydrocarbons.
Synthesis of this compound
Several general synthetic routes to this compound have been described, though detailed experimental protocols are scarce in the literature.[1] The following diagram illustrates a generalized workflow for the synthesis of this compound.
A generalized workflow for the synthesis of this compound.
Experimental Protocol: General Methodologies for Synthesis
1. Cyclization of Linear Precursors:
-
Objective: To form the cyclooctane ring from a linear starting material.
-
General Procedure:
-
A suitable linear precursor, such as a 1,9-diene or a long-chain alkene with a terminal vinyl group, is selected.
-
The precursor is dissolved in an appropriate organic solvent.
-
A catalyst, often a transition metal complex, is added to the reaction mixture.
-
The reaction is heated or irradiated with light to promote cyclization.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the catalyst is removed, and the crude product is isolated.
-
Purification is achieved through distillation or column chromatography.
-
2. Diels-Alder Reaction:
-
Objective: To construct the cyclooctane framework through a [4+2] cycloaddition.
-
General Procedure:
-
A suitable diene and dienophile are chosen that will result in a this compound derivative after the reaction.
-
The diene and dienophile are mixed in a suitable solvent.
-
The reaction mixture is heated to facilitate the cycloaddition.
-
The reaction is monitored for the disappearance of starting materials.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by chromatography or recrystallization.
-
Chemical Reactivity and Applications
The vinyl group in this compound is the primary site of its chemical reactivity, allowing it to participate in a variety of transformations.[1] This makes it a useful intermediate in organic synthesis and a monomer for polymer production.
The following diagram illustrates the key chemical reactions of this compound.
Key chemical reactions of this compound.
Experimental Protocols: General Methodologies for Reactions
As with its synthesis, specific, detailed protocols for the reactions of this compound are not widely documented. The following are generalized procedures.
1. Polymerization:
-
Objective: To form poly(this compound).
-
General Procedure:
-
This compound monomer is purified to remove any inhibitors.
-
The monomer is dissolved in a suitable solvent or used neat.
-
A radical initiator (e.g., AIBN or benzoyl peroxide) is added.
-
The mixture is heated to initiate polymerization.
-
The reaction is allowed to proceed for a specified time to achieve the desired molecular weight.
-
The polymerization is quenched, often by cooling or adding an inhibitor.
-
The polymer is precipitated in a non-solvent, collected by filtration, and dried.
-
2. Diels-Alder Reactions:
-
Objective: To use this compound as a dienophile to form polycyclic structures.
-
General Procedure:
-
This compound and a suitable diene are dissolved in an appropriate solvent.
-
The reaction mixture is heated, and the progress is monitored by TLC or GC.
-
Upon completion, the solvent is evaporated, and the resulting polycyclic product is purified by column chromatography or recrystallization.
-
3. Hydrogenation:
-
Objective: To saturate the vinyl group, forming ethylcyclooctane.
-
General Procedure:
-
This compound is dissolved in a solvent such as ethanol or ethyl acetate.
-
A hydrogenation catalyst (e.g., palladium on carbon) is added.
-
The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere.
-
The mixture is stirred until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the product.
-
4. Hydrosilylation:
-
Objective: To add a silicon-hydrogen bond across the double bond of the vinyl group.
-
General Procedure:
-
This compound and a silane (e.g., triethoxysilane) are mixed, often in the presence of a solvent.
-
A catalyst, typically a platinum complex, is introduced.
-
The reaction may be gently heated to initiate the addition.
-
The reaction is monitored for the consumption of the starting materials.
-
The product is isolated and purified, often by distillation.
-
Safety and Handling
This compound is expected to be a flammable liquid and may cause skin and eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a molecule with potential applications in polymer chemistry and as a building block in organic synthesis. While its fundamental properties have been estimated, there is a notable lack of comprehensive experimental data in the public domain. Further research is required to fully characterize its physical properties, spectroscopic data, and to develop detailed and optimized experimental protocols for its synthesis and reactions. This guide serves as a summary of the currently available information and a framework for future investigation into this interesting cyclic olefin.
References
Synthesis of Vinylcyclooctane: A Technical Guide for Drug Development Professionals
Introduction
Vinylcyclooctane is a valuable carbocyclic building block in organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures relevant to pharmaceutical research and drug development. Its eight-membered ring provides conformational flexibility, while the vinyl functional group serves as a key handle for a variety of chemical transformations. This technical guide provides an in-depth analysis of the synthetic routes to this compound, with a particular focus on the feasibility of a Diels-Alder-based approach and a detailed examination of more conventional and experimentally validated methods.
Addressing the Diels-Alder Approach to this compound Synthesis
A direct synthesis of this compound via a standard Diels-Alder reaction is not a chemically viable strategy. The Diels-Alder reaction is a [4+2] cycloaddition that fundamentally forms a six-membered ring. The concerted mechanism involving the interaction of the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile is electronically and sterically favored for the formation of cyclohexene derivatives. A direct [6+2] or other higher-order cycloaddition to form an eight-membered ring is generally not a facile or observed process under typical Diels-Alder conditions.
A Theoretical Multi-Step Pathway Involving a Diels-Alder Reaction
While a direct approach is unfeasible, a multi-step synthetic sequence commencing with a Diels-Alder reaction can be theoretically envisioned to produce a cyclooctane framework, which could then be converted to this compound. This hypothetical pathway, however, is circuitous and has not been experimentally validated for the synthesis of this compound.
The logical workflow for this theoretical synthesis is as follows:
Figure 1: A theoretical multi-step pathway to this compound involving a Diels-Alder reaction.
This conceptual route highlights the complexity and number of steps required, making it an inefficient strategy for the practical synthesis of this compound.
Established Synthetic Routes to this compound
More direct and experimentally substantiated methods for the synthesis of this compound start from a pre-formed eight-membered ring, such as cyclooctanone. The following sections detail the most common and effective of these approaches.
Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for converting ketones into alkenes. In this approach, cyclooctanone is treated with a phosphorus ylide, specifically methylenetriphenylphosphorane, to yield this compound.
Experimental Workflow:
Figure 2: Workflow for the synthesis of this compound via the Wittig reaction.
Experimental Protocol (General):
-
Ylide Preparation: A suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon). A solution of a strong base, such as n-butyllithium in hexanes, is added dropwise. The resulting deep red or orange solution of the ylide is stirred at this temperature for a specified period.
-
Wittig Reaction: A solution of cyclooctanone in anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
| Parameter | Value |
| Reactants | Cyclooctanone, Methyltriphenylphosphonium bromide, n-Butyllithium |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Typical Yield | 60-80% (reported for similar ketones) |
Synthesis via Grignard Reaction and Dehydration
This two-step method involves the addition of a vinyl Grignard reagent to cyclooctanone to form a tertiary alcohol, which is subsequently dehydrated to yield this compound.
Experimental Workflow:
Figure 3: Workflow for the synthesis of this compound via Grignard reaction and dehydration.
Experimental Protocol (General):
-
Grignard Reaction: A solution of cyclooctanone in anhydrous THF is added dropwise to a solution of vinylmagnesium bromide in THF at 0°C under an inert atmosphere. The reaction mixture is stirred and allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give crude 1-vinylcyclooctanol.
-
Dehydration: The crude alcohol is dissolved in a suitable solvent (e.g., toluene) and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The mixture is heated to reflux, often with a Dean-Stark trap to remove the water formed during the reaction.
-
Purification: Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried, filtered, and concentrated. The resulting crude this compound is purified by distillation or column chromatography.
| Parameter | Value |
| Reactants | Cyclooctanone, Vinylmagnesium bromide, Acid catalyst |
| Solvent | Anhydrous Tetrahydrofuran (THF), Toluene |
| Temperature | 0°C to reflux |
| Typical Yield | 70-90% (over two steps) |
Synthesis via Hofmann Elimination
The Hofmann elimination provides a method for converting a primary amine into an alkene. For the synthesis of this compound, this would involve the exhaustive methylation of cyclooctylamine, followed by treatment with a base and heat to induce elimination.
Experimental Workflow:
Figure 4: Workflow for the synthesis of this compound via Hofmann elimination.
Experimental Protocol (General):
-
Exhaustive Methylation: Cyclooctylamine is treated with an excess of methyl iodide, often in the presence of a weak base like potassium bicarbonate, to form the quaternary ammonium salt, cyclooctyltrimethylammonium iodide.
-
Hydroxide Exchange: The iodide salt is then treated with silver oxide in water to precipitate silver iodide and generate the corresponding ammonium hydroxide in solution.
-
Elimination: The aqueous solution of the ammonium hydroxide is heated, typically under reduced pressure, to effect the E2 elimination, yielding this compound, trimethylamine, and water.
| Parameter | Value |
| Reactants | Cyclooctylamine, Methyl iodide, Silver oxide |
| Solvent | Water, potentially a co-solvent |
| Temperature | Elevated temperatures for elimination |
| Typical Yield | Moderate to good, dependent on the substrate |
Spectroscopic Data for this compound
Accurate characterization of the synthesized this compound is crucial. The following table summarizes expected spectroscopic data.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~5.8 (dd, 1H, vinylic), ~4.9 (m, 2H, vinylic), ~2.2 (m, 1H, allylic), 1.4-1.6 (m, 12H, cyclooctyl) |
| ¹³C NMR (CDCl₃) | δ ~145 (vinylic CH), ~112 (vinylic CH₂), ~45 (allylic CH), ~32, ~28, ~26, ~25 (cyclooctyl CH₂) |
| IR (neat) | ν ~3075 (vinylic C-H stretch), ~1640 (C=C stretch), ~990 and ~910 (vinylic C-H bend) cm⁻¹ |
| Mass Spectrometry (EI) | m/z 138 (M⁺), fragments corresponding to loss of alkyl chains |
While the synthesis of this compound via a direct Diels-Alder reaction is not feasible, this guide has outlined a theoretical multi-step pathway and has provided detailed descriptions of three experimentally validated and more practical synthetic routes: the Wittig reaction, the Grignard reaction followed by dehydration, and the Hofmann elimination. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The Wittig and Grignard approaches, starting from the readily available cyclooctanone, are generally the most direct and high-yielding methods for the laboratory-scale synthesis of this compound.
Spectroscopic Profile of Vinylcyclooctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for vinylcyclooctane, a valuable building block in organic synthesis. Due to the limited availability of directly measured public data, this document presents predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on the analysis of its structural features and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.8 - 5.6 | ddd | 1H | -CH=CH₂ |
| ~ 5.0 - 4.9 | m | 2H | -CH=CH₂ |
| ~ 2.2 - 2.0 | m | 1H | -CH- (cyclooctyl) |
| ~ 1.8 - 1.4 | m | 14H | -CH₂- (cyclooctyl) |
ddd = doublet of doublets of doublets, m = multiplet
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 142 | -C H=CH₂ |
| ~ 114 | -CH=C H₂ |
| ~ 45 | -C H- (cyclooctyl) |
| ~ 32 - 25 | -C H₂- (cyclooctyl) |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 | Medium | =C-H Stretch (vinyl) |
| 2925, 2855 | Strong | C-H Stretch (alkyl) |
| ~ 1640 | Medium | C=C Stretch (vinyl) |
| ~ 1465 | Medium | -CH₂- Bend (scissoring) |
| ~ 990, 910 | Strong | =C-H Bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 138 | Moderate | [M]⁺ (Molecular Ion) |
| 110 | Moderate | [M - C₂H₄]⁺ |
| 96 | Strong | [M - C₃H₆]⁺ |
| 82 | Strong | [M - C₄H₈]⁺ (Base Peak) |
| 67 | Moderate | [C₅H₇]⁺ |
| 54 | Moderate | [C₄H₆]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the this compound molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or equivalent.[1]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 128-1024 scans.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS. Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or plate-related absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to assign them to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a GC where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source.
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of cycloalkanes often involves the loss of small neutral alkene molecules.[2][3]
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of Vinylcyclooctane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinylcyclooctane, a cyclic hydrocarbon with the molecular formula C10H16, presents a subject of interest in the study of thermal decomposition due to its unique structural features: a large, flexible eight-membered ring and a reactive vinyl substituent. Understanding its thermal stability and decomposition pathways is crucial for various applications, including its potential use as a high-energy-density fuel component and as a building block in organic synthesis. This guide provides a comprehensive overview of the anticipated thermal behavior of this compound, drawing upon established principles of hydrocarbon pyrolysis and data from analogous compounds due to the limited availability of direct experimental results for this specific molecule.
The stability of cycloalkanes is significantly influenced by ring strain, which is a combination of angle strain, torsional strain, and steric strain.[1][2] While smaller rings like cyclopropane and cyclobutane are highly strained, larger rings such as cyclohexane achieve a high degree of stability by adopting strain-minimizing conformations.[3][4] Cyclooctane, and by extension this compound, possesses considerable conformational flexibility, allowing it to adopt various puckered shapes to minimize strain. However, the presence of the vinyl group introduces a site of unsaturation that can significantly influence the molecule's reactivity and decomposition mechanisms.
Anticipated Decomposition Pathways
The thermal decomposition of vinyl-substituted cycloalkanes is expected to proceed through several competing pathways, primarily involving radical chain mechanisms and pericyclic reactions. Based on studies of analogous compounds like vinylcyclobutane, the following decomposition routes are plausible for this compound.[5]
-
[2][3]-Sigmatropic Hydrogen Shift: This pericyclic reaction is common in vinyl-substituted cycloalkanes and would lead to the formation of a linear diene.
-
Homolytic Cleavage: At elevated temperatures, the carbon-carbon bonds of the cyclooctane ring can break, initiating a radical chain reaction. The bond allylic to the vinyl group is particularly susceptible to cleavage due to the resonance stabilization of the resulting radical.
-
Retro-ene Reaction: The presence of the vinyl group can facilitate a retro-ene reaction, leading to the formation of smaller unsaturated fragments.
These pathways are visualized in the following diagram:
Quantitative Kinetic Data (Analogous Compound)
Table 1: Arrhenius Parameters for the Unimolecular Decomposition of Vinylcyclobutane [5]
| Reaction Pathway | Pre-exponential Factor (A, s⁻¹) | Activation Energy (Ea, kJ/mol) |
| Vinylcyclobutane → Butadiene + Ethylene | 10¹⁴.⁸⁷ | 212.2 |
| Vinylcyclobutane → Cyclohexene | 10¹³.⁸⁶ | 203.5 |
Note: This data is for vinylcyclobutane and serves as an illustrative example. The kinetic parameters for this compound are expected to differ due to ring size and conformational effects.
Experimental Protocols for Studying Thermal Decomposition
The investigation of the thermal stability and decomposition of hydrocarbons like this compound typically employs a range of experimental techniques designed to probe reaction kinetics and mechanisms under controlled high-temperature conditions.
1. Shock Tube Studies
Shock tubes are devices that generate a shock wave to rapidly heat a gas sample to a high temperature and pressure, allowing for the study of chemical kinetics in the gas phase.[6][7]
-
Methodology:
-
A mixture of the target compound (this compound) highly diluted in an inert gas (e.g., argon) is introduced into the driven section of the shock tube.
-
A high-pressure driver gas (e.g., helium) is separated from the driven section by a diaphragm.
-
Rupturing the diaphragm generates a shock wave that propagates through the test gas, rapidly heating and compressing it.
-
The progress of the reaction is monitored in the region behind the reflected shock wave using various diagnostic techniques, such as time-resolved absorption or emission spectroscopy, and mass spectrometry.
-
By varying the initial concentrations and temperature (controlled by the shock wave velocity), kinetic parameters can be determined.
-
2. Pyrolysis-Gas Chromatography (Py-GC)
This technique involves the rapid heating of a sample in an inert atmosphere, followed by the separation and analysis of the decomposition products using gas chromatography.
-
Methodology:
-
A small, precise amount of liquid this compound is injected into a micro-reactor.
-
The reactor is rapidly heated to a specific pyrolysis temperature.
-
The volatile decomposition products are swept by a carrier gas into a gas chromatograph (GC) column.
-
The GC separates the products based on their boiling points and interactions with the column's stationary phase.
-
A detector, often a mass spectrometer (MS) or a flame ionization detector (FID), identifies and quantifies the separated products.
-
By conducting experiments at various temperatures and residence times, the product distribution and reaction kinetics can be elucidated.
-
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound remains to be established, a robust understanding can be inferred from the behavior of analogous vinyl-substituted cycloalkanes and general principles of hydrocarbon pyrolysis. The decomposition is expected to be a complex interplay of pericyclic and radical-mediated reactions, leading to a variety of smaller unsaturated hydrocarbons. The experimental protocols outlined in this guide, particularly shock tube studies and pyrolysis-gas chromatography, provide the necessary framework for future investigations to precisely determine the kinetic parameters and detailed reaction mechanisms for this compound. Such data will be invaluable for its potential applications in advanced materials and energy sectors.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dspace.rpi.edu]
- 5. Thermal unimolecular reactions of vinylcyclobutane and isopropenylcyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 7. mdpi.com [mdpi.com]
Vinylcyclooctane: A Technical Overview for Scientific Professionals
CAS Number: 61142-41-4 IUPAC Name: Ethenylcyclooctane
This technical guide provides an in-depth overview of vinylcyclooctane, a valuable compound for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, synthesis, key reactions, and its interaction with biological systems, presenting data in a clear and accessible format for laboratory and research applications.
Chemical and Physical Properties
This compound is a cyclic olefin with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol .[1] Its structure consists of a vinyl group attached to a cyclooctane ring. The compound is also known by the synonym ethenylcyclooctane.
| Property | Value |
| CAS Number | 61142-41-4 |
| IUPAC Name | Ethenylcyclooctane |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol |
Synthesis and Experimental Protocols
One potential synthetic approach is analogous to the preparation of vinylcyclohexane from cyclohexyl ketone. This would involve the conversion of cyclooctanone to a corresponding hydrazone, followed by elimination to form the vinyl group.
Conceptual Experimental Protocol (based on analogous syntheses):
-
Step 1: Hydrazone Formation. Cyclooctanone is reacted with a suitable hydrazine derivative, such as 2,4,6-triisopropylbenzenesulfonylhydrazide, in an alcohol solvent. The reaction mixture is typically heated to reflux.
-
Step 2: Elimination Reaction. The resulting hydrazone is then treated with a strong, non-nucleophilic base to induce elimination and form the this compound product.
-
Purification. The final product would require purification, likely through distillation, to remove any unreacted starting materials and byproducts. It is advisable to add a polymerization inhibitor during distillation to prevent the vinyl group from reacting.
Chemical Reactions and Applications
This compound's reactivity is primarily centered around the vinyl group, making it a useful intermediate in organic synthesis. Key reactions include:
-
Polymerization: The vinyl group can undergo polymerization, making it a monomer for the production of polymers with potentially unique properties.
-
Hydrogenation: The double bond can be readily hydrogenated to yield ethylcyclooctane.
-
Intermediate in Complex Molecule Synthesis: It serves as a starting material for the synthesis of more complex molecules, including polycyclic compounds that may have applications in pharmaceuticals and materials science.
Biological Activity and Signaling Pathways
A significant aspect of this compound's biological activity is its metabolism by the cytochrome P-450 (P-450) enzyme system. Research has shown that this compound is a substrate for liver microsomal monooxygenase, which metabolizes it to its corresponding epoxide, epoxyethylcyclooctane.[2]
This metabolic process is also accompanied by the destruction of the P-450 isozymes.[2] For every destructive event, approximately 180 molecules of this compound are turned over, with the formation of 132 molecules of the epoxide.[2] This interaction highlights this compound as a compound of interest for studying enzyme kinetics, drug metabolism, and toxicology.
Metabolism of this compound by Cytochrome P-450
Caption: Metabolic pathway of this compound by cytochrome P-450.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of Vinylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical synthesis of vinylcyclooctane, a versatile intermediate in organic synthesis. The document details key synthetic methodologies, presents quantitative data in a structured format, and includes diagrams of reaction pathways to facilitate understanding.
Introduction
This compound is a carbocyclic compound consisting of a cyclooctane ring with a vinyl group substituent. Its unique structural features, including the medium-sized ring and the reactive vinyl moiety, make it a valuable building block in the synthesis of complex organic molecules and polymers. While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis is rooted in the broader exploration of medium-sized ring chemistry that gained significant momentum in the mid-20th century. Early synthetic efforts were often intertwined with the development of new reactions and the study of the properties of eight-membered rings.
Historical Synthetic Approaches
The synthesis of this compound has been achieved through various methods, reflecting the evolution of synthetic organic chemistry. Key historical approaches include elimination reactions and olefination of cyclooctanone.
One of the classical approaches to introduce unsaturation in cyclic systems is through elimination reactions. While specific early examples for this compound are scarce in summarized literature, the principles of Hofmann and Cope eliminations were foundational in the synthesis of various alkenes, including those with cyclic scaffolds.
Hofmann Elimination: This reaction involves the exhaustive methylation of a primary amine, followed by treatment with a strong base to induce elimination. For the synthesis of this compound, this would conceptually start from cyclooctylmethylamine.
Cope Elimination: This method utilizes the pyrolysis of an N-oxide. The corresponding N-oxide of N,N-dimethylcyclooctylmethylamine would be expected to yield this compound upon heating.
The advent of the Wittig reaction in the 1950s provided a powerful and versatile tool for the formation of carbon-carbon double bonds. This reaction, which involves the treatment of an aldehyde or ketone with a phosphonium ylide, became a cornerstone for the synthesis of alkenes, including this compound from cyclooctanone. The Wittig reaction offers excellent control over the position of the double bond.
Experimental Protocols
The following sections provide detailed methodologies for key historical syntheses of this compound.
This protocol is a representative example of a widely used and historically significant method for preparing this compound.
Reaction Scheme:
Caption: Wittig olefination of cyclooctanone.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (in hexane)
-
Cyclooctanone
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Pentane
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.0 equivalent) is added dropwise to the stirred suspension under a nitrogen atmosphere. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 1 hour, during which time a yellow to orange ylide solution forms.
-
A solution of cyclooctanone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by distillation at atmospheric pressure.
-
The residue is distilled under reduced pressure to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (Ylide:Ketone) | 1.1 : 1.0 |
| Reaction Temperature | Reflux (approx. 66 °C in THF) |
| Reaction Time | 4 hours |
| Typical Yield | 70-85% |
| Boiling Point | 173-175 °C |
| Refractive Index (n²⁰/D) | ~1.475 |
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound via the Wittig reaction is outlined below.
A Technical Guide to the Solubility and Solvent Compatibility of Vinylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinylcyclooctane is a non-polar, cyclic hydrocarbon of interest in organic synthesis and materials science. A thorough understanding of its solubility and solvent compatibility is crucial for its effective use in research and development, particularly in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its chemical properties and the fundamental principle of "like dissolves like." Due to the limited availability of specific experimental data, this guide offers a predictive framework and outlines a general experimental protocol for determining precise solubility parameters.
Physicochemical Properties of this compound
This compound is characterized by an eight-membered carbon ring with a vinyl group substituent. This structure results in a molecule with high lipophilicity and low polarity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ | [1] |
| Molecular Weight | 138.25 g/mol | [1] |
| Boiling Point (estimated) | 178.7 °C | [1] |
| Flash Point (estimated) | 48 °C | [1] |
| Log P (Octanol-Water Partition Coefficient) | 5.03 (estimated) | [1] |
The high Log P value strongly indicates a preference for non-polar environments and consequently, poor solubility in polar solvents such as water.[1]
Predicted Solubility and Solvent Compatibility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound, as a non-polar hydrocarbon, is predicted to be most soluble in non-polar organic solvents. Its solubility is expected to decrease significantly in polar solvents.
Predicted Solubility in Common Solvents
The following table summarizes the predicted solubility of this compound in various classes of solvents. These predictions are based on the non-polar nature of the molecule.
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |
| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | Similar non-polar nature and reliance on van der Waals forces for intermolecular interactions. |
| Non-Polar Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Similar non-polar characteristics allow for effective solvation. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Although they have some polarity, they can effectively solvate non-polar compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polar character but are generally good solvents for a range of organic compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Increased polarity compared to hydrocarbons and ethers, leading to less favorable interactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | The polar hydroxyl group makes these solvents less compatible with the non-polar this compound. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low | High polarity and different intermolecular forces make solvation of a non-polar molecule unfavorable. |
| Polar Protic Solvents | Water, Acetic Acid | Insoluble | The strong hydrogen bonding network in these solvents cannot be overcome by the weak van der Waals forces of this compound. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following provides a general method for determining the solubility of this compound in a solvent of interest.
Materials and Equipment
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid/liquid ensures that a saturated solution is formed.
-
Equilibrate the vials in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow any undissolved this compound to settle.
-
For more complete separation, centrifuge the vials at a controlled temperature.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.
-
Accurately dilute the aliquot with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as GC-FID.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Visualization of Predicted Solvent Compatibility
The following diagram illustrates the predicted compatibility of this compound with different solvent classes based on polarity.
Caption: Predicted solubility of this compound in different solvent classes.
Conclusion
While specific experimental data on the solubility of this compound is scarce, its non-polar chemical structure provides a strong basis for predicting its behavior in various solvents. It is anticipated to be highly soluble in non-polar hydrocarbons and poorly soluble in polar solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide can be employed. This predictive framework serves as a valuable resource for researchers and professionals in planning experiments, selecting appropriate solvents for reactions and purifications, and developing formulations involving this compound.
References
An In-depth Technical Guide to the Isomeric Forms and Stereochemistry of Vinylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylcyclooctane, a molecule combining a flexible eight-membered ring with a reactive vinyl group, presents a fascinating case study in stereochemistry and conformational analysis. Its structural complexity arises from the potential for both geometric isomerism of the vinyl substituent relative to the cyclooctane ring and the existence of multiple stable ring conformations. This technical guide provides a comprehensive overview of the theoretical isomeric forms and stereochemistry of this compound, drawing upon foundational principles of organic chemistry and extrapolating from studies of related cycloalkanes. While specific experimental data for this compound isomers is limited in publicly accessible literature, this document outlines the expected stereoisomers, their potential conformational preferences, and the experimental and computational methodologies that would be crucial for their synthesis, separation, and characterization.
Introduction to this compound
This compound (ethenylcyclooctane) is a cyclic hydrocarbon with the chemical formula C₁₀H₁₈.[1] Its structure consists of a cyclooctane ring to which a vinyl (-CH=CH₂) group is attached. This combination of a large, conformationally mobile cycloalkane and an unsaturated functional group makes it a molecule of interest in organic synthesis and materials science. The inherent flexibility of the cyclooctane ring, which can adopt several low-energy conformations, coupled with the stereochemical possibilities introduced by the vinyl group, results in a complex isomeric landscape. Understanding these isomeric forms is critical for predicting reactivity, designing stereoselective syntheses, and elucidating structure-activity relationships in potential pharmaceutical applications.
Isomeric Forms of this compound
The primary sources of isomerism in this compound are geometric isomerism related to the substitution pattern on the cyclooctane ring and the chirality of the molecule.
Geometric Isomerism: (E)- and (Z)-Vinylcyclooctane
While the exocyclic double bond of the vinyl group itself does not exhibit E/Z isomerism, the stereochemistry of the substituent on the cyclooctane ring can be described in relation to the plane of the ring in its various conformations. However, the more significant and complex isomerism arises from the conformational possibilities of the cyclooctane ring itself.
Enantiomers and Chirality
The carbon atom of the cyclooctane ring to which the vinyl group is attached is a stereocenter. This gives rise to a pair of enantiomers: (R)-vinylcyclooctane and (S)-vinylcyclooctane. These enantiomers are non-superimposable mirror images and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.
Conformational Analysis of the Cyclooctane Ring
The stereochemistry of this compound is intrinsically linked to the conformational preferences of the cyclooctane ring. Unlike the well-defined chair conformation of cyclohexane, cyclooctane can exist in several conformations of comparable energy. The most stable conformations of cyclooctane are generally considered to be the boat-chair (BC) and the crown forms. Other notable conformations include the boat-boat (BB) and twist-chair-chair (TCC) . The introduction of a vinyl substituent will influence the relative energies of these conformers due to steric interactions.
The vinyl group can occupy either an axial-like or an equatorial-like position on the cyclooctane ring in its various conformations. Generally, bulky substituents on cycloalkanes prefer to occupy equatorial positions to minimize steric strain arising from 1,3-diaxial interactions. Therefore, it is anticipated that the most stable conformers of this compound will be those where the vinyl group is in an equatorial-like orientation.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol |
| IUPAC Name | Ethenylcyclooctane |
| CAS Number | 61142-41-4 |
Experimental Protocols for Synthesis and Characterization
Synthesis of this compound
A common and effective method for the synthesis of vinylcycloalkanes is the Wittig reaction . This reaction involves the treatment of a ketone with a phosphorus ylide. In the case of this compound, cyclooctanone would be the starting material.
General Experimental Workflow for Wittig Reaction:
Caption: General workflow for the synthesis of this compound via a Wittig reaction.
Protocol:
-
Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise at low temperature to generate the phosphorus ylide.
-
Reaction with Ketone: A solution of cyclooctanone in the same anhydrous solvent is then added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield this compound.
Separation of Stereoisomers
The separation of the enantiomers of this compound would require chiral chromatography.
General Protocol for Chiral HPLC Separation:
-
Column Selection: A chiral stationary phase (CSP) is selected. Common CSPs are based on cellulose or amylose derivatives.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is chosen and optimized to achieve baseline separation of the enantiomers.
-
Analysis: The racemic mixture of this compound is injected onto the column, and the separated enantiomers are detected using a suitable detector (e.g., UV-Vis or a chiral detector like a circular dichroism detector).
Spectroscopic Characterization
The characterization of this compound isomers would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons in the region of 4.9-5.8 ppm. The protons on the cyclooctane ring would appear as a complex multiplet in the upfield region (typically 1.2-2.5 ppm). The coupling constants between the vinyl protons would provide information about their stereochemical relationship.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two vinyl carbons (typically in the range of 110-145 ppm) and the carbons of the cyclooctane ring (in the aliphatic region).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
C-H stretching vibrations of the vinyl group around 3080-3010 cm⁻¹.
-
C=C stretching vibration of the vinyl group around 1640 cm⁻¹.
-
C-H stretching vibrations of the cyclooctane ring just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would be complex due to the various possible cleavages of the cyclooctane ring and the loss of the vinyl group or fragments thereof.
Computational Chemistry
In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the stereochemistry of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:
-
Determine the geometries and relative energies of the different conformers of (R)- and (S)-vinylcyclooctane.
-
Predict spectroscopic properties (NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental spectra.
-
Model the transition states for conformational interconversions.
Logical Relationships in Conformational Analysis
The conformational landscape of this compound can be visualized as a network of interconverting conformers. The relative populations of these conformers are determined by their free energies, which are a function of steric and torsional strains.
Caption: Simplified energy landscape showing the relationship between major conformers of this compound.
Conclusion
The stereochemistry of this compound is a rich and complex topic dominated by the conformational flexibility of the eight-membered ring and the chirality introduced by the vinyl substituent. While specific experimental data on the individual isomers is scarce, this guide provides a theoretical framework for understanding the expected isomeric forms and their properties. The application of modern synthetic, separatory, and spectroscopic techniques, complemented by computational modeling, will be essential for a complete elucidation of the stereochemical landscape of this intriguing molecule. Such a detailed understanding is a prerequisite for its potential application in fields requiring precise three-dimensional molecular architecture, such as drug development and materials science.
References
Methodological & Application
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Vinylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique for the synthesis of unsaturated polymers with a high degree of control over their structure and properties. This method is particularly advantageous for its tolerance to a wide variety of functional groups, enabling the preparation of functional polymers for diverse applications, including drug delivery, biomaterials, and advanced materials. This document provides detailed application notes and protocols for the ROMP of vinylcyclooctane, a monomer that yields a polymer with pendant vinyl groups along a poly(octenamer) backbone. These pendant groups are amenable to post-polymerization modification, offering a platform for further functionalization.
Principle of the Reaction
The ROMP of this compound is initiated by a transition metal carbene catalyst, typically a Grubbs-type ruthenium catalyst. The reaction proceeds through a [2+2] cycloaddition between the metal carbene and the double bond of the cyclooctene ring, forming a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring and regenerates a new metal carbene, which then propagates the polymerization by reacting with subsequent monomer units. The vinyl side group of the this compound monomer generally remains intact during the polymerization, providing a site for further chemical modification.
Data Presentation
The following table summarizes representative quantitative data for the ROMP of substituted cyclooctenes using a second-generation Grubbs catalyst (G2), which can be considered indicative for the ROMP of this compound under similar conditions.
| Monomer | Monomer/Catalyst Ratio ([M]/[C]) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 3-Hexylcyclooctene | 100 | Dichloromethane | 25 | 1 | >95 | 85.1 | 1.10 |
| 3-Phenylcyclooctene | 100 | Dichloromethane | 25 | 2 | >95 | 102.3 | 1.12 |
| 3-Acetoxycyclooctene | 200 | Dichloromethane | 25 | 1 | >95 | 150.8 | 1.08 |
Note: Data is representative and based on the ROMP of 3-substituted cyclooctenes. Actual results for this compound may vary.
Experimental Protocols
Materials
-
Monomer: 5-Vinyl-cis-cyclooctene (purified by distillation and passing through activated alumina prior to use)
-
Catalyst: Grubbs second-generation catalyst (G2), [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium
-
Solvent: Anhydrous, degassed dichloromethane (DCM)
-
Quenching Agent: Ethyl vinyl ether
-
Precipitation Solvent: Methanol
-
Inert Gas: Argon or Nitrogen
General Polymerization Procedure
-
Monomer and Catalyst Preparation:
-
In a nitrogen-filled glovebox, prepare a stock solution of the Grubbs second-generation catalyst in anhydrous, degassed dichloromethane. The concentration will depend on the desired monomer-to-catalyst ratio.
-
In a separate vial, dissolve the purified 5-vinyl-cis-cyclooctene monomer in anhydrous, degassed dichloromethane.
-
-
Polymerization:
-
To the rapidly stirring monomer solution, add the required amount of the catalyst stock solution via syringe.
-
Allow the reaction to proceed at room temperature under an inert atmosphere. The reaction time will typically range from 1 to 4 hours. Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy (disappearance of the monomer's olefinic protons).
-
-
Termination:
-
Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst).
-
Stir the solution for an additional 20-30 minutes to ensure complete deactivation of the catalyst.
-
-
Polymer Isolation and Purification:
-
Remove the reaction vial from the glovebox and precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.
-
Dry the purified poly(this compound) under vacuum to a constant weight.
-
Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure, including the presence of the backbone double bonds and the pendant vinyl groups. The disappearance of the monomer's characteristic peaks and the appearance of new polymer peaks confirm successful polymerization.
-
-
Gel Permeation Chromatography (GPC):
-
GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.
-
Visualizations
Caption: Experimental workflow for the ROMP of this compound.
Caption: Chemical transformation in the ROMP of this compound.
Application Notes and Protocols for the Polymerization of Vinylcyclooctane using Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile method for the synthesis of polymers with diverse architectures and functionalities.[1] This technique, often employing well-defined ruthenium-based catalysts developed by Robert H. Grubbs, allows for the controlled polymerization of cyclic olefins, driven by the release of ring strain.[1] Among the various cyclic monomers, vinylcyclooctane presents an interesting case due to the presence of two distinct olefinic sites: the endocyclic double bond of the cyclooctene ring and the exocyclic vinyl group. The selective polymerization of the strained cyclooctene ring via ROMP, while preserving the pendant vinyl group, can lead to the formation of functional polymers with reactive handles for post-polymerization modification.
This document provides detailed application notes and protocols for the synthesis of poly(this compound) using Grubbs catalysts. It is intended for researchers in polymer chemistry, materials science, and drug development who are interested in creating novel polymeric structures.
Reaction Principle and Catalyst Selection
The ROMP of this compound involves the selective opening of the eight-membered ring, initiated by a Grubbs catalyst, to form a linear polymer with repeating vinyl-substituted C8 units. The general reaction is depicted below:
Figure 1: General scheme for the Ring-Opening Metathesis Polymerization of this compound.
The choice of Grubbs catalyst is critical for a successful polymerization. While first-generation catalysts are effective for some ROMP reactions, second and third-generation catalysts generally offer higher activity, better functional group tolerance, and improved stability.[2] For the polymerization of a substituted and potentially less reactive monomer like this compound, a second-generation Grubbs catalyst is recommended. These catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit enhanced reactivity towards a broader range of olefins.
Experimental Protocols
The following protocols are generalized procedures for the ROMP of this compound. Optimization of reaction parameters such as monomer-to-catalyst ratio, concentration, temperature, and reaction time may be necessary to achieve desired polymer characteristics.
Materials and Equipment
-
Monomer: 5-Vinylcyclooctene (purified by distillation or passing through a column of activated alumina to remove inhibitors and impurities).
-
Catalyst: Grubbs 2nd Generation Catalyst.
-
Solvent: Anhydrous, deoxygenated dichloromethane (DCM) or toluene.
-
Quenching Agent: Ethyl vinyl ether.
-
Precipitation Solvent: Methanol.
-
Glassware: Schlenk flasks, syringes, and cannulas.
-
Equipment: Schlenk line or glovebox for inert atmosphere operations, magnetic stirrer, and standard polymer characterization instruments (GPC/SEC, NMR, etc.).
General Polymerization Procedure
-
Monomer and Solvent Preparation: In a glovebox or under an inert atmosphere, add the desired amount of purified this compound to a Schlenk flask equipped with a magnetic stir bar. Add the appropriate volume of anhydrous, deoxygenated solvent to achieve the target monomer concentration (e.g., 0.1–1.0 M).
-
Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve the required amount of Grubbs 2nd Generation Catalyst in a small amount of the reaction solvent.
-
Initiation of Polymerization: While stirring the monomer solution, rapidly inject the catalyst solution into the Schlenk flask.
-
Polymerization: Allow the reaction to proceed at the desired temperature (typically room temperature to 40 °C) for a specified time (ranging from 30 minutes to several hours). Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Data Presentation: Experimental Parameters and Expected Outcomes
The following table summarizes typical experimental conditions and expected results for the ROMP of this compound using a Grubbs 2nd Generation Catalyst. These values are illustrative and may vary based on specific experimental goals.
| Parameter | Value | Rationale |
| Monomer | 5-Vinylcyclooctene | The substrate for polymerization. |
| Catalyst | Grubbs 2nd Gen. | High activity and functional group tolerance. |
| [Monomer]/[Catalyst] Ratio | 100:1 to 1000:1 | Controls the target degree of polymerization and molecular weight. |
| Monomer Concentration | 0.1 - 1.0 M in DCM | Affects reaction kinetics and polymer solubility. |
| Reaction Temperature | 25 - 40 °C | Balances initiation and propagation rates. |
| Reaction Time | 0.5 - 4 hours | Dependent on monomer conversion and desired molecular weight. |
| Quenching Agent | Ethyl vinyl ether | Deactivates the catalyst to stop the polymerization. |
| Predicted Mn ( g/mol ) | 13,600 - 136,000 | Calculated as [M]/[I] x MWmonomer x conversion. |
| Predicted PDI | < 1.2 | Indicative of a controlled, living polymerization. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the ROMP of this compound.
Figure 2: Experimental workflow for the ROMP of this compound.
Potential Side Reactions
The presence of the vinyl group on the cyclooctene ring introduces the possibility of side reactions, primarily through cross-metathesis with the propagating ruthenium carbene or with other polymer chains. This can lead to branching and a broader molecular weight distribution. The choice of a less reactive catalyst or milder reaction conditions may be necessary to suppress these side reactions.
References
Application Notes and Protocols for Vinylcyclooctane-Based Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylcyclooctane (VCO) presents itself as a compelling, albeit largely unexplored, monomer for the synthesis of specialty polymers. While direct experimental data on the polymerization of VCO is scarce in publicly available literature, its structural similarity to other vinylcycloalkanes and cyclic olefins, such as vinylcyclohexane (VCH) and cyclooctene (COE), allows for the extrapolation of potential polymerization behaviors and material properties. This document provides a detailed overview of prospective polymerization methods for VCO, including Ziegler-Natta, and Ring-Opening Metathesis Polymerization (ROMP), drawing upon established protocols for analogous monomers. Potential applications, particularly in the realm of drug delivery, are discussed based on the properties of related polyolefins. All quantitative data and protocols are based on these analogous systems and should be considered as a starting point for the investigation of this compound polymerization.
Introduction to this compound as a Monomer
This compound is a cyclic olefin monomer possessing a vinyl group attached to a cyclooctane ring. This unique structure suggests two primary routes for polymerization: addition polymerization through the vinyl group, leaving the cyclooctane ring intact, or ring-opening metathesis polymerization (ROMP) of the cyclooctene moiety if the vinyl group is considered a substituent. The resulting polymers, poly(this compound) or ring-opened polymers, are expected to exhibit properties influenced by the bulky, saturated eight-membered ring, potentially leading to materials with high thermal stability, distinct mechanical properties, and biocompatibility, making them of interest for specialty applications in medicine and materials science.
Potential Polymerization Methods and Representative Protocols
Due to the limited direct experimental data for this compound, this section details protocols for the polymerization of analogous monomers: vinylcyclohexane via Ziegler-Natta catalysis and cyclooctene via Ring-Opening Metathesis Polymerization (ROMP). These protocols are intended to serve as a foundational methodology for the development of this compound polymerization.
Ziegler-Natta Polymerization of Vinylcycloalkanes (Represented by Vinylcyclohexane)
Ziegler-Natta catalysts are effective for the polymerization of vinyl monomers, including those with cyclic substituents. The polymerization of vinylcyclohexane has been shown to yield high molecular weight, stereoregular polymers.
Experimental Protocol: Polymerization of Vinylcyclohexane with a TiCl₃–Al(C₂H₅)₃ Catalyst [1][2]
-
Catalyst Preparation: In a nitrogen-filled glovebox, prepare a suspension of TiCl₃ in a dry, inert solvent such as cyclohexane or n-heptane.
-
Initiation: In a separate, flame-dried reaction vessel under a nitrogen atmosphere, dissolve vinylcyclohexane monomer in the chosen solvent.
-
Polymerization: Introduce the TiCl₃ suspension to the monomer solution with vigorous stirring. Add the co-catalyst, triethylaluminum (Al(C₂H₅)₃), to initiate the polymerization. The polymerization rate can be monitored dilatometrically.
-
Termination: After the desired reaction time, terminate the polymerization by adding a quenching agent, such as methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol. Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum at elevated temperature.
Ring-Opening Metathesis Polymerization (ROMP) of Cycloolefins (Represented by Cyclooctene)
ROMP is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain.[3][4] It is anticipated that the cyclooctene ring of a this compound isomer could undergo ROMP.
Experimental Protocol: Living ROMP of trans-Cyclooctene [3][4][5][6]
-
Monomer and Catalyst Preparation: Under an inert argon atmosphere, charge a vial with trans-cyclooctene and a stir bar. Add the desired solvent (e.g., THF or CH₂Cl₂) and any additives like triphenylphosphine (PPh₃), which can help suppress side reactions.[3][4]
-
Initiation: Prepare a stock solution of a suitable ROMP catalyst, such as a Grubbs' first or second-generation catalyst.
-
Polymerization: Rapidly add the catalyst solution to the vigorously stirring monomer solution via syringe. Allow the reaction to proceed at room temperature.
-
Termination: Quench the polymerization by adding an excess of a vinyl ether, such as ethyl vinyl ether.
-
Purification: Precipitate the resulting poly(cyclooctene) in cold methanol. Filter the polymer and dry it under vacuum.
Quantitative Data from Analogous Systems
The following tables summarize quantitative data obtained from the polymerization of vinylcyclohexane and cyclooctene, which can serve as an estimate for what might be expected from this compound polymerization.
Table 1: Ziegler-Natta Polymerization of Vinylcyclohexane
| Parameter | Value | Conditions | Reference |
| Polymer Melting Point (°C) | 280–285 | TiCl₃–Al(C₂H₅)₃ catalyst | [1] |
| Monomer Reactivity Ratios | r₁(propylene) = 26.6 | Copolymerization with propylene | [7] |
| r₂(vinylcyclohexane) = 0.025 | [7] |
Table 2: Ring-Opening Metathesis Polymerization (ROMP) of trans-Cyclooctene
| Parameter | Value | Conditions | Reference |
| Number-Average Molecular Weight (Mₙ, g/mol ) | 44,000 (observed) | Grubbs' Catalyst 1, 0.5 M in CH₂Cl₂ | [3] |
| Theoretical Molecular Weight (Mₙ, g/mol ) | 33,000 | [3] | |
| Polydispersity Index (PDI) | 1.42 | [3] | |
| Polymer Melting Temperature (°C) | 139 (after hydrogenation) | [3][4] |
Visualization of Experimental Workflow and Potential Applications
General Workflow for Specialty Polymer Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a specialty polymer from a vinylcycloalkane monomer.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Living ROMP of trans-Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Living ROMP of trans-Cyclooctene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
application of polyvinylcyclooctane in material science
While "polyvinylcyclooctane" is not a standard nomenclature in polymer chemistry, the polymer derived from the ring-opening of the cyclooctene monomer is known as polycyclooctane or, more commonly, polycyclooctene (PCO) . This polymer and its derivatives have garnered significant interest in material science for their versatile properties and potential applications. This document provides detailed application notes and protocols for researchers, scientists, and professionals interested in the utilization of polycyclooctene-based materials.
Application Notes
Polycyclooctene is synthesized through Ring-Opening Metathesis Polymerization (ROMP) of cyclooctene, a process that allows for considerable control over the polymer's microstructure and, consequently, its material properties.[1][2][3] The applications of PCO and its functionalized derivatives are diverse, spanning from smart materials to biomedical uses.
1. Shape Memory Polymers:
Chemically cross-linked polycyclooctene exhibits excellent shape memory behavior.[1][4][5] These materials can be deformed and fixed into a temporary shape and will recover their original, permanent shape upon the application of an external stimulus, such as heat. The transition temperature for this shape recovery can be tuned by controlling the trans and cis isomer content in the polymer backbone, which affects the material's melting point.[1][4] This property makes PCO a candidate for applications such as self-deployable structures, smart textiles, and biomedical devices.
2. Advanced Adhesives and Coatings:
The functionalization of polycyclooctene, for instance, through thiol-ene click chemistry to introduce polar groups, can significantly enhance its adhesive properties.[6][7] By modifying the PCO backbone with hydroxyl or carboxyl groups, its surface polarity can be increased, leading to improved adhesion, making it suitable for packaging and as a tie layer in multi-layer materials.[6][8] Furthermore, grafting hydrophilic polymers like poly(ethylene glycol) (PEG) onto the PCO backbone creates amphiphilic copolymers with tunable surface properties, which can be used to create surfaces that resist protein adsorption, a valuable characteristic for biomedical coatings and implants.[9][10]
3. Polymer Upcycling and Sustainable Materials:
Polycyclooctene serves as a valuable model polymer for chemically upcycling polyethylene, one of the most common plastic wastes.[7][8] By studying the functionalization of PCO, researchers can develop strategies to introduce valuable chemical functionalities into polyethylene waste streams, transforming them into higher-value materials like linear ethylene copolymers with tailored properties.[11][12] This research is pivotal in the development of a circular economy for plastics.
4. Drug Delivery Systems:
Amphiphilic copolymers based on polycyclooctene, such as PCO-graft-PEG, can self-assemble into nanoparticles or micelles in aqueous environments.[9][10] These nanostructures can encapsulate hydrophobic drugs, enhancing their solubility and circulation time in the body. The ability to modify the surface of these carriers, for instance with targeting ligands, opens up possibilities for targeted drug delivery to specific cells or tissues, potentially reducing side effects and improving therapeutic efficacy.
Quantitative Data
The following tables summarize key quantitative data for polycyclooctene and its derivatives as reported in the literature.
Table 1: Thermal Properties of Polycyclooctene
| Property | Value | Conditions/Notes | Reference |
| Melting Temperature (Tm) | 19 to 61 °C | Tunable based on trans/cis double bond content | [1] |
| Glass Transition Temp (Tg) | -23 °C | For a specific 1,2,3-triazolium functionalized PCO | [5] |
Table 2: Mechanical and Surface Properties of Functionalized Polycyclooctene
| Property | Value | Material | Reference |
| Ultimate Shear Strength | ~10-fold increase | Hydroxyl-functionalized PCO vs. neat PCO | [7] |
| Water Contact Angle | 87.7° to 65.8° | Neat PCO vs. PCO-g-PEG with increasing PEG content | [9] |
| Strain at Break | > 4000% | Linear EEA analogs from hydroesterified PCO | [12] |
Experimental Protocols
1. Synthesis of Polycyclooctene via ROMP:
This protocol describes a general procedure for the synthesis of polycyclooctene using a Grubbs catalyst.
-
Materials: cis-cyclooctene, Grubbs' second or third-generation catalyst, dichloromethane (DCM), methanol.
-
Procedure:
-
In a nitrogen-purged glovebox, dissolve cis-cyclooctene in anhydrous DCM.
-
Add the Grubbs catalyst to the monomer solution. The monomer-to-catalyst ratio will determine the molecular weight.
-
Stir the reaction mixture at room temperature. Polymerization is typically rapid.
-
After the desired time, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the resulting polycyclooctene under vacuum.
-
2. Characterization of Polycyclooctene:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the trans/cis ratio of vinylene groups and confirm functionalization.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the melting temperature (Tm) and glass transition temperature (Tg).[1][4]
-
Dynamic Mechanical Analysis (DMA): To characterize the mechanical properties and shape memory behavior.[4]
-
Wide-Angle X-ray Scattering (WAXS): To analyze the crystalline structure of the polymer.[4]
Diagrams
Caption: Experimental workflow for the synthesis and characterization of polycyclooctene.
Caption: Logical relationships of polycyclooctene functionalization and applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ring-opening metathesis polymerization of cyclooctene derivatives with chain transfer agents derived from glycerol carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ring-opening metathesis polymerization of 8-membered cyclic olefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. DSpace [scholarworks.umass.edu]
- 8. Functionalization of polycyclooctene for progress towards upcycling to polyethylene copolymers - American Chemical Society [acs.digitellinc.com]
- 9. Synthesis of amphiphilic poly(cyclooctene)-graft-poly(ethylene glycol) copolymersviaROMP and its surface properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of amphiphilic poly(cyclooctene)-graft-poly(ethylene glycol) copolymers via ROMP and its surface properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/C0PY00353K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the Vinyl Group in Vinylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the vinyl group in vinylcyclooctane. While specific literature on this compound is limited, the protocols described herein are based on well-established and analogous reactions for other vinylcycloalkanes and are expected to be readily adaptable.
Synthesis of this compound
The preparation of this compound can be achieved through several standard organic synthesis methods starting from cyclooctanone. Two common and effective methods are the Wittig reaction and the addition of a vinyl Grignard reagent.
Protocol 1: Synthesis via Wittig Reaction
This protocol describes the conversion of cyclooctanone to this compound using a Wittig reagent.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclooctanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension.
-
Allow the resulting deep red or orange solution of the ylide to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclooctanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound.
Protocol 2: Synthesis via Grignard Reaction
This protocol details the synthesis of this compound from cyclooctanone using vinylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Cyclooctanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of vinyl bromide (1.2 equivalents) in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.
-
Once the Grignard reagent formation is complete (the magnesium is consumed), cool the solution to 0 °C.
-
Add a solution of cyclooctanone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase. The resulting tertiary alcohol can be dehydrated to this compound using a variety of methods, such as treatment with an acid catalyst (e.g., p-toluenesulfonic acid) or via a Burgess reagent to favor the exo-alkene.
-
Purify the resulting this compound by distillation or column chromatography.
Functionalization of the Vinyl Group
The vinyl group of this compound is amenable to a variety of functionalization reactions, providing access to a range of valuable building blocks for drug discovery and material science.
Data Summary of Functionalization Reactions
| Reaction | Reagents | Product | Expected Yield | Key Features |
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 2-cyclooctyloxirane | High | Forms an epoxide ring. |
| Syn-Dihydroxylation | Osmium tetroxide (cat.), N-Methylmorpholine N-oxide (NMO) | 1-(cyclooctyl)ethane-1,2-diol | High | Syn addition of two hydroxyl groups. |
| Hydroboration-Oxidation | 1. Borane-THF complex (BH₃·THF) 2. H₂O₂, NaOH | 2-cyclooctylethanol | High | Anti-Markovnikov addition of water.[1][2][3] |
| Ozonolysis (Reductive) | 1. Ozone (O₃) 2. Dimethyl sulfide (DMS) or Zinc/Water | Cyclooctanecarbaldehyde | High | Cleavage of the double bond to form an aldehyde. |
| Cross-Metathesis | Grubbs II catalyst, Alkene partner (e.g., ethyl acrylate) | Substituted cyclooctyl-alkene | Variable | Forms a new C=C bond with a partner alkene. |
Experimental Protocols for Functionalization
Disclaimer: The following protocols are generalized procedures based on reactions with similar vinylcycloalkanes. Optimization may be required for this compound.
Objective: To synthesize 2-cyclooctyloxirane.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-cyclooctyloxirane.
Objective: To synthesize 1-(cyclooctyl)ethane-1,2-diol.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄, catalytic amount, e.g., 2.5 mol%)
-
N-Methylmorpholine N-oxide (NMO, 1.5 equivalents)
-
Acetone/Water (10:1) solvent mixture
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and NMO (1.5 equivalents) in the acetone/water mixture.[4]
-
Add a solution of OsO₄ (2.5 mol%) in toluene dropwise.
-
Stir the mixture at room temperature overnight. The reaction progress can be monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent. Purify the crude diol by flash chromatography (silica gel, hexane/ethyl acetate gradient).
Objective: To synthesize 2-cyclooctylethanol.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide (NaOH, 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.[1]
-
Cool the solution to 0 °C.
-
Slowly add BH₃·THF solution (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH, followed by the careful dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 1 hour, then heat to 50 °C for another hour.
-
Cool to room temperature, and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash chromatography (silica gel, hexane/ethyl acetate gradient).
Visualized Workflows
Synthesis of this compound
Caption: Synthetic routes to this compound from cyclooctanone.
Functionalization of this compound
Caption: Key functionalization pathways of this compound.
References
Application Notes and Protocols: Vinylcyclooctane as a Precursor for Pharmaceutical Intermediates
Introduction
Vinylcyclooctane, a cyclic hydrocarbon featuring an eight-membered ring and a vinyl substituent, presents a unique structural motif for organic synthesis. While its direct application as a precursor for pharmaceutical intermediates is not extensively documented in publicly available literature, its inherent chemical functionalities offer potential pathways for the synthesis of valuable building blocks in drug discovery and development. The strained cyclooctane ring, coupled with the reactive vinyl group, allows for a variety of chemical transformations, including ring-opening reactions, functionalization of the double bond, and modifications of the carbocyclic core. These transformations can lead to the generation of complex molecular scaffolds with desirable properties for medicinal chemistry.
This document aims to explore the prospective applications of this compound in the synthesis of pharmaceutical intermediates. While direct, cited examples are scarce, we will extrapolate potential synthetic routes and provide hypothetical protocols based on established chemical principles and reactions of similar cyclic olefins. The focus will be on leveraging the unique reactivity of this compound to construct molecular frameworks relevant to pharmacologically active compounds.
Potential Synthetic Transformations and Applications
The reactivity of this compound can be harnessed through several key reaction types to generate diverse pharmaceutical intermediates.
1. Oxidative Cleavage of the Vinyl Group:
The vinyl group can undergo oxidative cleavage to yield a cyclooctanecarboxaldehyde. This aldehyde is a versatile intermediate that can be further elaborated into various functional groups, such as carboxylic acids, amines, or alcohols, which are common in pharmaceutical agents.
2. Epoxidation and Ring-Opening:
Epoxidation of the vinyl group followed by nucleophilic ring-opening provides a straightforward method for introducing a 1,2-aminoalcohol or a 1,2-diol functionality. These motifs are present in numerous bioactive molecules, including beta-blockers and antiviral agents.
3. Hydroboration-Oxidation:
The hydroboration-oxidation of this compound can regioselectively produce a primary alcohol. This alcohol can then be used in esterification or etherification reactions to build larger, more complex molecules.
4. Ring-Opening Metathesis Polymerization (ROMP):
While not directly leading to small molecule intermediates, ROMP of this compound derivatives could be employed to synthesize functionalized polymers for drug delivery applications.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for key transformations of this compound, based on standard organic chemistry methodologies. These should be considered as starting points for experimental design.
Protocol 1: Synthesis of Cyclooctanecarboxaldehyde via Ozonolysis
This protocol describes the oxidative cleavage of the vinyl group of this compound to yield cyclooctanecarboxaldehyde.
-
Materials: this compound, Dichloromethane (DCM), Ozone, Triphenylphosphine, Magnesium Sulfate, Silica Gel.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a three-neck round-bottom flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add triphenylphosphine (1.2 eq) portion-wise to the solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford cyclooctanecarboxaldehyde.
-
Protocol 2: Synthesis of 1-(Cyclooctyl)ethane-1,2-diol via Dihydroxylation
This protocol outlines the dihydroxylation of the vinyl group to produce a 1,2-diol.
-
Materials: this compound, Acetone, Water, N-methylmorpholine N-oxide (NMO), Osmium tetroxide (OsO₄, 4% in water).
-
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of acetone and water (10:1), add NMO (1.5 eq).
-
Add a catalytic amount of OsO₄ solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by adding sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 1-(cyclooctyl)ethane-1,2-diol.
-
Data Presentation
As the use of this compound as a direct precursor for pharmaceutical intermediates is not well-established, quantitative data from literature is not available for direct comparison. The following table presents hypothetical expected yields and purity for the described transformations, which would need to be validated experimentally.
| Transformation | Product | Expected Yield (%) | Expected Purity (%) |
| Ozonolysis | Cyclooctanecarboxaldehyde | 60-75 | >95 |
| Dihydroxylation | 1-(Cyclooctyl)ethane-1,2-diol | 70-85 | >98 |
Logical Workflow for Intermediate Synthesis
The following diagram illustrates a potential synthetic workflow starting from this compound to generate diverse pharmaceutical building blocks.
Caption: Synthetic pathways from this compound.
Signaling Pathway Analogy in Synthesis
While not a biological signaling pathway, the logical progression of synthetic transformations can be visualized in a similar manner, where each reaction step "signals" the next potential modification.
Caption: Reaction cascade for intermediate diversification.
Disclaimer: The information provided in these Application Notes and Protocols is for research and development purposes only. The experimental protocols are hypothetical and have not been validated. Researchers should conduct a thorough literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Hydrogenation of Vinylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of vinyl groups in the presence of other potentially reducible functionalities is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Vinylcyclooctane serves as a model substrate for the selective reduction of an exocyclic double bond on a large carbocyclic ring. This document provides detailed protocols for the hydrogenation of this compound to ethylcyclooctane, based on established methods for the hydrogenation of vinyl derivatives. The primary focus is on heterogeneous catalysis using palladium on carbon (Pd/C), a widely used, efficient, and recyclable catalyst for this transformation.[1][2][3]
Reaction and Signaling Pathway
The hydrogenation of this compound involves the addition of two hydrogen atoms across the double bond of the vinyl group, resulting in the formation of ethylcyclooctane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon, in the presence of hydrogen gas.
Caption: Reaction pathway for the catalytic hydrogenation of this compound.
Data Presentation
The following table summarizes typical quantitative data for the hydrogenation of vinyl derivatives using Pd/C catalysts, which can be considered representative for the hydrogenation of this compound.[1]
| Substrate | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to Ethyl-derivative (%) |
| 9-Vinylcarbazole | 2% Pd on MWCNTs | Benzene | 22 | 1.0 | 2 | >97 | >95 |
| 9-Vinylcarbazole | 2% Pd on T900 Carbon | Benzene | 22 | 1.0 | 2 | >97 | >95 |
| Butyl Vinyl Ether | 2% Pd on P278-E Carbon | Methanol | 22 | 1.0 | 2 | ~100 | >99 |
| Nonyl Vinyl Ether | 5% Pd on T900 Carbon | Methanol | 22 | 1.0 | 2 | ~100 | >99 |
Note: Data is adapted from the hydrogenation of analogous vinyl compounds.[1] Specific results for this compound may vary.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale hydrogenation of this compound using a Pd/C catalyst.
Protocol 1: Heterogeneous Hydrogenation using Pd/C and Hydrogen Balloon
This protocol is adapted from standard procedures for the hydrogenation of vinyl groups.[1][4]
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd, commercially available)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)[2]
-
Hydrogen gas (balloon or cylinder)
-
Nitrogen or Argon gas (for inerting)
-
Round-bottom flask with a stir bar
-
Septum
-
Hydrogenation apparatus (e.g., Parr shaker) or a balloon setup
-
Filtration setup (e.g., Celite® or syringe filter)
Experimental Workflow:
Caption: Step-by-step workflow for the hydrogenation of this compound.
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a suitable solvent (e.g., ethanol, 0.1-0.5 M concentration). Common solvents for catalytic hydrogenation include methanol, ethanol, and ethyl acetate.[2]
-
Carefully add 5% or 10% palladium on carbon (1-5 mol% of Pd relative to the substrate).
-
Seal the flask with a rubber septum.
-
-
Inerting the Atmosphere:
-
Insert a needle connected to a vacuum/inert gas line through the septum.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[4]
-
-
Hydrogenation:
-
Replace the inert gas needle with a needle connected to a balloon filled with hydrogen gas. For higher pressures, a Parr hydrogenation apparatus should be used.
-
Stir the reaction mixture vigorously at room temperature (approximately 20-25 °C).
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Reaction Work-up:
-
Once the reaction is complete (typically 2-16 hours, as indicated by the disappearance of the starting material), carefully remove the hydrogen source.
-
Purge the flask with nitrogen or argon to remove any residual hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent. Caution: The palladium on carbon catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. It should be kept wet with solvent and disposed of properly.
-
The filtrate is then concentrated under reduced pressure to yield the crude product, ethylcyclooctane.
-
-
Purification and Analysis:
-
If necessary, the crude product can be purified by column chromatography.
-
The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Alternative Catalysts
While Pd/C is a common and effective catalyst, other catalytic systems can also be employed for the hydrogenation of alkenes.
-
Platinum(IV) oxide (PtO₂ or Adam's catalyst): This is another highly effective heterogeneous catalyst for alkene hydrogenation.[3]
-
Wilkinson's catalyst (RhCl(PPh₃)₃): A homogeneous catalyst that is particularly useful for the selective hydrogenation of less sterically hindered double bonds under mild conditions.[3]
-
Raney Nickel: A robust and cost-effective catalyst, though it may sometimes require higher temperatures and pressures.[3]
The choice of catalyst can influence the reaction rate, selectivity, and functional group tolerance.[5]
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition must be excluded.
-
Palladium on Carbon: As mentioned, Pd/C can be pyrophoric. Handle with care, especially during filtration, and never allow it to become dry in the presence of air.
-
Pressure Equipment: When using high-pressure hydrogenation equipment, ensure it is properly maintained and operated by trained personnel.
By following these detailed protocols and safety guidelines, researchers can effectively and safely perform the hydrogenation of this compound and related compounds.
References
Application Notes and Protocols for the Copolymerization of Vinylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of vinylcyclooctane with other monomers. Due to the limited availability of published data specifically for this compound, this document presents generalized protocols based on the copolymerization of structurally similar monomers, such as vinylcyclohexane, and common vinyl monomers. These protocols are intended to serve as a starting point for research and will require optimization for specific monomer pairs and desired copolymer properties.
Introduction to this compound Copolymerization
This compound is a cyclic olefin monomer that can be copolymerized with a variety of other monomers to produce polymers with unique properties. The bulky cyclooctyl group can impart increased glass transition temperature (Tg), improved thermal stability, and modified mechanical properties to the resulting copolymer when compared to copolymers derived from simpler linear alpha-olefins. The incorporation of this compound into a polymer backbone can be achieved through various polymerization techniques, including free-radical polymerization and coordination polymerization. The choice of comonomer and polymerization method will ultimately determine the final properties and potential applications of the copolymer.
Potential Applications
Copolymers of vinylcycloalkanes have potential applications in various fields:
-
High-Performance Plastics: The introduction of the bulky cyclooctyl group can enhance the thermal and mechanical properties of commodity plastics, making them suitable for more demanding applications.
-
Adhesives and Coatings: The modification of polymer properties through copolymerization can be leveraged to create adhesives and coatings with tailored adhesion, flexibility, and durability.[1]
-
Biomaterials: While research in this area is nascent, functionalized copolymers containing cyclic moieties are being explored for biomedical applications, including drug delivery and tissue engineering.[2] The biodegradability of certain vinyl copolymers can be tuned, which is a desirable feature for such applications.[2]
Data Presentation
The following tables provide an example of how to present quantitative data for copolymerization experiments. Table 1 shows literature data for a related monomer, vinylcyclohexane, to illustrate the concept of reactivity ratios. Table 2 is a template for recording experimental data for the copolymerization of this compound.
Table 1: Reactivity Ratios for the Copolymerization of Propylene (M1) and Vinylcyclohexane (M2)
| Catalyst System | r1 (Propylene) | r2 (Vinylcyclohexane) | Polymerization Temperature (°C) | Reference |
| rac-dimethylsilylidene-bis(2-methyl-4-phenylindenyl)zirconium dichloride / polymethylaluminoxane | 26.6 | 0.025 | 60 | [3] |
Reactivity ratios indicate the relative reactivity of a growing polymer chain ending in one monomer towards adding the same monomer (r > 1) or the other comonomer (r < 1). In this case, the growing polymer chain ending in a propylene unit prefers to add another propylene monomer, while the chain ending in a vinylcyclohexane unit also prefers to add propylene.
Table 2: Experimental Data Template for this compound (VCO) Copolymerization
| Experiment ID | Comonomer (M2) | Feed Ratio (VCO:M2) | Polymerization Time (h) | Conversion (%) | Copolymer Composition (mol% VCO) | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) |
Experimental Protocols
The following are generalized protocols for the copolymerization of this compound. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be followed at all times.
Protocol 1: Free-Radical Copolymerization of this compound with a Vinyl Monomer (e.g., Styrene or Methyl Methacrylate)
This protocol describes a general procedure for the free-radical copolymerization of this compound (VCO) with a comonomer such as styrene or an acrylate, using a common free-radical initiator.
Materials:
-
This compound (VCO), purified
-
Comonomer (e.g., styrene or methyl methacrylate), purified
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized
-
Anhydrous toluene or other suitable solvent
-
Methanol or other non-solvent for precipitation
-
Nitrogen gas, high purity
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound and the comonomer by passing them through a column of basic alumina to remove inhibitors. Degas the purified monomers and solvent by sparging with nitrogen for at least 30 minutes.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
Charging the Reactor: In the Schlenk flask, add the desired amounts of this compound, the comonomer, and the solvent. A typical starting point would be a total monomer concentration of 1-2 M.
-
Initiator Addition: Add the free-radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the total monomer concentration).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). Stir the reaction mixture for the desired period (e.g., 4-24 hours). To determine reactivity ratios, it is crucial to keep the conversion low (<10%).[4]
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a large excess of a stirred non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a suitable solvent (e.g., toluene or THF) and re-precipitate it into the non-solvent. Repeat this process 2-3 times to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting copolymer using techniques such as ¹H NMR or FTIR for composition, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.
Protocol 2: Coordination Copolymerization of this compound with an Olefin (e.g., Ethylene or Propylene)
This protocol is a generalized procedure based on the metallocene-catalyzed copolymerization of vinylcyclohexane and propylene.[3] This type of polymerization is highly sensitive to air and moisture, requiring the use of Schlenk line or glovebox techniques.
Materials:
-
This compound (VCO), purified and dried
-
Comonomer (e.g., high-purity ethylene or propylene gas)
-
Metallocene catalyst (e.g., a zirconocene dichloride)
-
Cocatalyst (e.g., methylaluminoxane (MAO) solution in toluene)
-
Anhydrous toluene or other suitable solvent
-
Acidified methanol for quenching and precipitation
-
Nitrogen or Argon gas, ultra-high purity
-
Schlenk line or glovebox
-
High-pressure reactor (if using gaseous monomers)
Procedure:
-
Reactor Preparation: Thoroughly dry and purge a high-pressure reactor or Schlenk flask with an inert gas (argon or nitrogen).
-
Solvent and Monomer Addition: In a glovebox or under a strict inert atmosphere, add the desired amount of anhydrous toluene and liquid this compound to the reactor.
-
Cocatalyst Addition: Add the required amount of the cocatalyst solution (e.g., MAO) to the reactor and stir.
-
Catalyst Injection: In a separate vial inside the glovebox, dissolve the metallocene catalyst in a small amount of toluene. Inject the catalyst solution into the reactor to initiate the polymerization.
-
Gaseous Monomer Feed: If using a gaseous comonomer like ethylene or propylene, pressurize the reactor to the desired pressure and maintain it throughout the polymerization.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time.[3]
-
Quenching: Vent any excess gaseous monomer. Quench the polymerization by injecting a small amount of acidified methanol.
-
Precipitation and Purification: Transfer the reactor contents to a beaker and precipitate the copolymer by adding a large volume of acidified methanol. Filter the polymer and wash it repeatedly with methanol.
-
Drying: Dry the copolymer in a vacuum oven until a constant weight is achieved.
-
Characterization: Characterize the copolymer for its composition, molecular weight, and thermal properties using the techniques mentioned in Protocol 1.
Visualizations
The following diagrams illustrate the general workflows for the copolymerization and characterization of this compound copolymers.
References
Application Notes and Protocols: Synthesis of Polycyclic Compounds from Vinylcyclooctane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex polycyclic scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. Vinylcyclooctane and its derivatives represent intriguing, yet underexplored, starting materials for the construction of such intricate molecular architectures. The inherent conformational flexibility and the presence of reactive olefinic handles within the eight-membered ring offer unique opportunities for intramolecular transformations, leading to the formation of bridged and fused bicyclic systems. This document outlines a conceptual framework and provides a detailed, albeit illustrative, protocol for the synthesis of a polycyclic ether system via a transannular cyclization of a functionalized this compound derivative. While direct literature precedents for this specific transformation are scarce, the principles are grounded in well-established methodologies for medium-sized rings.
Core Concept: Transannular [4+2] Cycloaddition
A promising, conceptualized strategy for the synthesis of polycyclic compounds from this compound involves a transannular Diels-Alder reaction. In this approach, a vinylcyclooctadiene derivative, where the vinyl group acts as a dienophile and a diene is incorporated into the cyclooctane ring, undergoes an intramolecular [4+2] cycloaddition upon thermal activation. This reaction would lead to the formation of a rigid, tricyclic system in a single, atom-economical step.
Hypothetical Reaction Scheme:
Figure 1: Proposed transannular Diels-Alder reaction of a vinylcyclooctadiene derivative.
Caption: A conceptual intramolecular [4+2] cycloaddition.
Illustrative Experimental Protocol: Synthesis of a Tricyclic Lactone
This protocol describes a hypothetical synthesis of a tricyclic lactone from a vinylcyclooctadiene carboxylic acid precursor.
Materials:
-
(1E,5Z)-1-(carboxymethyl)cycloocta-1,5-diene
-
Toluene, anhydrous
-
Hydroquinone (inhibitor)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
-
High-pressure reaction vessel
Procedure:
-
Reaction Setup: To a 100 mL high-pressure reaction vessel equipped with a magnetic stir bar, add (1E,5Z)-1-(carboxymethyl)cycloocta-1,5-diene (1.0 g, 5.15 mmol) and a catalytic amount of hydroquinone (20 mg).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the vessel.
-
Degassing: Seal the vessel and degas the solution by bubbling argon through it for 15 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 180 °C and stir for 24 hours.
-
Cooling and Workup: After 24 hours, carefully cool the reaction vessel to room temperature. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Purify the product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the tricyclic lactone as a white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Tabulated Data (Illustrative)
The following table summarizes hypothetical data for the proposed transannular Diels-Alder reaction under various conditions. This data is for illustrative purposes to demonstrate the potential of this synthetic strategy.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Toluene | 160 | 48 | 45 | 5:1 |
| 2 | Toluene | 180 | 24 | 68 | 7:1 |
| 3 | Toluene | 200 | 12 | 75 | 8:1 |
| 4 | Xylene | 180 | 24 | 72 | 7:1 |
| 5 | None (Neat) | 180 | 18 | 65 | 6:1 |
Logical Workflow for Synthesis and Analysis
Troubleshooting & Optimization
optimizing reaction conditions for vinylcyclooctane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of vinylcyclooctane. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is most commonly synthesized via the Wittig reaction, which involves the reaction of cyclooctanone with a phosphorus ylide. Other methods include the cyclization of linear precursors, Diels-Alder reactions, and radical reactions, though these are less frequently employed for this specific target.[1]
Q2: What is the primary challenge in synthesizing this compound using the Wittig reaction?
A2: The most significant challenge is the removal of the triphenylphosphine oxide byproduct, which is formed in stoichiometric amounts and can be difficult to separate from the nonpolar this compound product.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes. The Wittig reaction often employs strong bases such as n-butyllithium or sodium hydride, which are highly reactive and flammable. These reagents should be handled under an inert atmosphere (e.g., argon or nitrogen) and with appropriate personal protective equipment. Solvents like tetrahydrofuran (THF) and diethyl ether are also flammable and should be handled in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Wittig reaction.
Low or No Product Yield
Q: My reaction has resulted in a low yield or no this compound at all. What are the possible causes?
A: Several factors could contribute to a low or nonexistent yield. Consider the following troubleshooting steps:
-
Ylide Formation: The phosphorus ylide (methylenetriphenylphosphorane) is generated in situ by deprotonating methyltriphenylphosphonium bromide with a strong base. Incomplete deprotonation is a common issue.
-
Solution: Ensure the phosphonium salt is thoroughly dried before use, as moisture will quench the strong base. Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide). The formation of a characteristic orange or yellow color indicates successful ylide generation.
-
-
Ylide Stability: Non-stabilized ylides like methylenetriphenylphosphorane are reactive and can decompose, especially at higher temperatures or in the presence of oxygen.
-
Solution: Perform the reaction under an inert atmosphere (argon or nitrogen) and at low temperatures (e.g., 0 °C to room temperature) to maintain the ylide's stability.
-
-
Purity of Starting Materials: Impurities in the cyclooctanone or the phosphonium salt can interfere with the reaction.
-
Solution: Use freshly distilled cyclooctanone and pure, dry methyltriphenylphosphonium bromide.
-
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary. However, be cautious of ylide decomposition at higher temperatures.
-
Presence of Impurities in the Final Product
Q: I've obtained a product, but it's contaminated with a significant amount of a white solid. How can I purify my this compound?
A: The primary impurity is likely triphenylphosphine oxide. Several methods can be employed for its removal:
-
Filtration through a Silica Plug: This is a quick and effective method for small-scale purifications.
-
Procedure: Dissolve the crude product in a minimal amount of a non-polar solvent like pentane or hexane. Pass this solution through a short plug of silica gel, eluting with the same solvent. The non-polar this compound will pass through, while the more polar triphenylphosphine oxide will be retained on the silica.
-
-
Precipitation with Metal Salts: Triphenylphosphine oxide can form complexes with certain metal salts, which then precipitate out of solution.
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., toluene or dichloromethane). Add a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to precipitate the triphenylphosphine oxide complex. The precipitate can then be removed by filtration.
-
-
Crystallization: If the this compound is a solid at room temperature or can be induced to crystallize, this can be an effective purification method.
-
Procedure: Recrystallize the crude product from a suitable solvent. The choice of solvent will depend on the solubility of this compound and triphenylphosphine oxide. For example, triphenylphosphine oxide is poorly soluble in cold pentane or hexane.
-
Side Reactions
Q: Are there any common side reactions I should be aware of?
A: Besides the formation of triphenylphosphine oxide, other side reactions can occur:
-
Epoxide Formation: In some cases, the intermediate betaine can collapse to form an epoxide and triphenylphosphine instead of the desired alkene. This is less common with non-stabilized ylides.
-
Aldol-type Reactions: If the starting ketone is enolizable, the strong base used to generate the ylide can also catalyze self-condensation reactions.
-
Solution: Add the ketone slowly to the pre-formed ylide solution at a low temperature to minimize this side reaction.
-
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol is adapted from a standard procedure for the synthesis of methylenecyclohexane.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Cyclooctanone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pentane
-
Silica gel
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous diethyl ether or THF via cannula.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe over 15-20 minutes.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a yellow-orange precipitate indicates the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide suspension back to 0 °C.
-
Add a solution of cyclooctanone (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight. The disappearance of the yellow color indicates the consumption of the ylide.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
To the crude residue, add pentane and stir vigorously. The triphenylphosphine oxide will precipitate as a white solid.
-
Filter the mixture through a short plug of silica gel, washing with additional pentane.
-
Concentrate the filtrate to obtain the this compound product.
-
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Methyltriphenylphosphonium bromide | 1.1 eq |
| n-Butyllithium | 1.0 eq |
| Cyclooctanone | 1.0 eq |
| Reaction Conditions | |
| Solvent | Diethyl ether or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Yields in Vinylcyclooctane Reactions
Welcome to the technical support center for vinylcyclooctane reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing a vinylcycloalkene precursor, and what are the typical products?
A1: A prevalent industrial method is the catalytic cyclodimerization of 1,3-butadiene. This reaction primarily yields 4-vinylcyclohexene (a precursor to this compound) through a Diels-Alder reaction. However, other cyclic dimers are also formed as by-products, most notably 1,5-cyclooctadiene and 1,2-divinylcyclobutane. The reaction can be carried out thermally or with the use of a catalyst, often a nickel-based system.
Q2: What are the main factors that influence the yield and selectivity of the desired vinylcycloalkene?
A2: The key factors influencing the product distribution and overall yield are reaction temperature, pressure, and the presence and nature of the catalyst system. For instance, higher temperatures can favor the formation of 1,5-cyclooctadiene. The choice of ligands, such as phosphines, in nickel-catalyzed reactions can also significantly impact the selectivity towards 4-vinylcyclohexene versus other dimers.
Q3: My reaction is producing a mixture of isomers. How can I purify the desired this compound precursor?
A3: The primary method for separating 4-vinylcyclohexene from its common by-product, 1,5-cyclooctadiene, is fractional distillation. Due to the close boiling points of the isomers, a distillation column with high theoretical plates is recommended for efficient separation. Careful control of the distillation temperature and pressure is crucial to achieve high purity.
Troubleshooting Guide
Low Overall Yield of Dimerization Products
Problem: The conversion of 1,3-butadiene is low, resulting in a poor overall yield of all cyclic products.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Temperature | For thermal dimerization, ensure the reaction temperature is within the optimal range (typically 150-215°C). For catalyzed reactions, consult the specific protocol for the recommended temperature. |
| Low Reaction Pressure | The dimerization of 1,3-butadiene is often pressure-dependent. Increasing the pressure can lead to a higher reaction rate and improved yields. |
| Catalyst Inactivity | If using a catalyst, it may be inactive or deactivated. Ensure the catalyst is properly prepared and handled under an inert atmosphere if it is air-sensitive. Consider preparing a fresh batch of catalyst. |
| Presence of Inhibitors | The 1,3-butadiene starting material may contain polymerization inhibitors. While necessary for storage, they may need to be removed or their concentration reduced prior to the reaction. |
Low Selectivity for 4-Vinylcyclohexene
Problem: The reaction produces a high proportion of undesired by-products, such as 1,5-cyclooctadiene.
| Parameter | Observation and Recommendation |
| Reaction Temperature | Higher temperatures tend to favor the formation of 1,5-cyclooctadiene. If the ratio of this by-product is too high, consider lowering the reaction temperature. |
| Catalyst System | In nickel-catalyzed reactions, the choice of ligand is critical. Electron-donating phosphine ligands can influence the selectivity. Experiment with different ligands to optimize the yield of 4-vinylcyclohexene. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to isomerization or other side reactions. Monitor the reaction progress and stop it once the optimal conversion of the starting material is reached. |
Experimental Protocols
Synthesis of 4-Vinylcyclohexene via Thermal Dimerization of 1,3-Butadiene
This protocol describes a general procedure for the thermal dimerization of 1,3-butadiene.
Materials:
-
1,3-butadiene, inhibitor-free
-
High-pressure reaction vessel (autoclave)
-
Heating mantle with temperature controller
-
Pressure gauge
Procedure:
-
Ensure the reaction vessel is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).
-
Carefully charge the reaction vessel with liquid 1,3-butadiene.
-
Seal the reactor and ensure all connections are secure.
-
Begin heating the reactor to the desired temperature (e.g., 150°C). The pressure will increase as the temperature rises.
-
Maintain the reaction at the target temperature for the specified time, monitoring the pressure.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent any unreacted butadiene in a well-ventilated fume hood.
-
Open the reactor and collect the liquid product mixture.
-
Analyze the product mixture using gas chromatography (GC) to determine the product distribution.
-
Purify the 4-vinylcyclohexene by fractional distillation.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.
Caption: Reaction pathways in the cyclodimerization of 1,3-butadiene.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Technical Support Center: Purification of Crude Vinylcyclooctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude vinylcyclooctane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 1,3-cyclooctadiene?
When this compound is synthesized via the dimerization of 1,3-cyclooctadiene, the crude product mixture can contain several impurities, including:
-
Unreacted 1,3-cyclooctadiene: The starting material may not have fully reacted.
-
Positional Isomers of this compound: Isomers with the vinyl group at different positions on the cyclooctane ring can form.
-
Other Dimerization Products: Cyclooctadiene can dimerize to form other C16 isomers.
-
Oligomers: Higher molecular weight byproducts may be present.
-
Solvent and Catalyst Residues: Depending on the specific synthetic method, residual solvent and catalyst may be present.
Q2: What is the recommended initial purification strategy for crude this compound?
Fractional distillation is the most common and effective initial purification technique to separate this compound from lower-boiling impurities like unreacted 1,3-cyclooctadiene and higher-boiling oligomers. Due to the relatively high boiling point of this compound, vacuum distillation is often preferred to prevent thermal degradation.
Q3: How can I remove isomeric impurities that have similar boiling points to this compound?
For the separation of close-boiling isomers, preparative gas chromatography (pGC) is a highly effective technique. It offers high resolution and can separate compounds with very similar physical properties.
Q4: What analytical methods are suitable for assessing the purity of this compound?
Gas chromatography with a flame ionization detector (GC-FID) is an excellent method for quantifying the purity of this compound and detecting volatile impurities. For the identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
Q5: Are there any safety concerns when purifying this compound?
Yes, 1,3-cyclooctadiene, the common starting material, is a flammable liquid[1]. This compound itself is also expected to be flammable. Therefore, all purification steps, especially distillation, should be carried out in a well-ventilated fume hood, away from ignition sources. It is also important to be aware of the potential for peroxide formation in ethers if they are used as solvents.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of product from starting material. | Inefficient distillation column (insufficient theoretical plates). | Use a longer packed column (e.g., Vigreux, Raschig rings, or metal sponge packing). Optimize the reflux ratio to increase the number of separation stages. |
| Product is contaminated with high-boiling impurities. | Distillation temperature is too high, or the vacuum is not low enough. | Lower the distillation temperature and/or increase the vacuum to prevent the co-distillation of high-boiling impurities. Ensure the vacuum system is free of leaks. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Product appears discolored or contains solid particles. | Thermal degradation of the product or impurities. | Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. Ensure the heating mantle temperature is not excessively high. |
| Low product recovery. | Leaks in the distillation apparatus. Hold-up in the column packing. | Check all joints and connections for leaks. Use a column with lower hold-up or pre-wet the packing with a low-boiling solvent before distillation. |
Preparative Gas Chromatography (pGC)
| Problem | Possible Cause | Solution |
| Poor peak resolution between isomers. | Incorrect column temperature or carrier gas flow rate. Column overload. | Optimize the temperature program and carrier gas flow rate to improve separation. Inject smaller sample volumes to avoid overloading the column. |
| Broad peaks. | Column degradation. Injection port temperature too low. | Condition the column according to the manufacturer's instructions. Increase the injection port temperature to ensure rapid volatilization of the sample. |
| Low recovery of collected fractions. | Inefficient trapping of the eluting compound. | Cool the collection trap with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to ensure efficient condensation of the product. |
| Contamination of collected fractions. | Carryover from previous injections. Leaks in the collection system. | Bake out the column and injection port between runs to remove residual compounds. Ensure the collection system is well-sealed. |
Data Presentation
Table 1: Physical Properties of this compound and a Potential Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| This compound | C10H18 | 138.25 | 178.7 |
| 1,3-Cyclooctadiene | C8H12 | 108.18 | 142-144 |
Note: The boiling point of this compound is an estimated value. The boiling point of 1,3-cyclooctadiene is from established literature.
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
Objective: To separate this compound from unreacted 1,3-cyclooctadiene and high-boiling oligomers.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
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Heating mantle
-
Vacuum source and gauge
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.
-
Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.
-
Begin heating the flask gently with the heating mantle.
-
If performing a vacuum distillation, slowly evacuate the system to the desired pressure.
-
Observe the temperature at the distillation head. Collect the initial fraction, which will likely be enriched in the lower-boiling 1,3-cyclooctadiene.
-
As the temperature rises and stabilizes near the boiling point of this compound, change the receiving flask to collect the product fraction.
-
Continue distillation until the temperature begins to rise again, indicating the presence of higher-boiling impurities, or until only a small amount of residue remains in the distillation flask.
-
Turn off the heat and allow the apparatus to cool before venting the system (if under vacuum) and disassembling.
-
Analyze the collected fractions by GC-FID to determine their purity.
Protocol 2: Purity Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)
Objective: To determine the purity of this compound fractions.
Materials:
-
This compound sample
-
Suitable solvent (e.g., hexane or dichloromethane)
-
Gas chromatograph with a flame ionization detector
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent)
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Set up the GC-FID instrument with an appropriate temperature program. A typical program might be:
-
Initial oven temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Set the injector and detector temperatures (e.g., 250 °C and 280 °C, respectively).
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram.
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Identify the peak corresponding to this compound based on its retention time (determined by running a standard if available).
-
Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for this compound purification.
References
preventing side reactions in the polymerization of vinylcyclooctane
Disclaimer: The polymerization of vinylcyclooctane is not extensively documented in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of polymer chemistry and data from analogous vinylcycloalkane and cyclic olefin systems. Researchers should consider this guidance as a starting point and may need to perform additional optimization for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: Based on analogous monomers like vinylcyclohexane, this compound can likely be polymerized via several methods, including:
-
Cationic Polymerization: Initiated by Lewis acids or protonic acids. This method is susceptible to side reactions involving the carbocation intermediate.
-
Radical Polymerization: Initiated by radical species generated from compounds like peroxides or azo compounds.
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Ziegler-Natta Catalysis: Using transition metal catalysts, which can offer high stereochemical control.[1]
-
Ring-Opening Metathesis Polymerization (ROMP): While technically polymerizing an isomer (cyclooctene), ROMP is a powerful method for polymerizing cyclic olefins and may be relevant depending on the desired polymer backbone.[2][3]
Q2: What are the most common side reactions observed during the polymerization of this compound?
A2: While specific data for this compound is limited, analogous systems suggest the following side reactions are plausible:
-
In Cationic Polymerization:
-
Hydride Transfer: The carbocation on the growing polymer chain can abstract a hydride ion from another monomer or from the polymer backbone, leading to chain termination and the formation of a new carbocation. This can result in a broad molecular weight distribution.
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Ring Rearrangement/Isomerization: The carbocationic center could induce rearrangement of the cyclooctane ring, leading to a polymer with a different ring structure than the monomer.
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Chain Transfer: Transfer of the active center to monomer, solvent, or polymer can terminate the growth of one chain and initiate another, also broadening the molecular weight distribution.[4]
-
-
In Radical Polymerization:
-
Chain Transfer: Similar to cationic polymerization, the radical can be transferred to monomer, solvent, or polymer, affecting the molecular weight.
-
Termination by Combination or Disproportionation: Two growing radical chains can react to terminate, either by combining into a single longer chain or by one abstracting a hydrogen from the other, resulting in two terminated chains (one with a saturated end and one with an unsaturated end).
-
Q3: How does monomer purity affect the polymerization of this compound?
A3: High monomer purity is crucial for successful polymerization. Impurities can act as inhibitors or chain transfer agents, leading to:
-
Low or no polymer yield: Some impurities can completely inhibit the polymerization reaction.
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Low molecular weight: Impurities that act as chain transfer agents will prematurely terminate polymer chains.
-
Poorly defined polymer structure: Impurities can be incorporated into the polymer, altering its properties.
It is highly recommended to purify this compound, for example by distillation over a drying agent like calcium hydride, before use.
Troubleshooting Guides
Issue 1: Low or No Polymer Yield
| Possible Cause | Troubleshooting Steps |
| Impure Monomer | Purify the this compound monomer by distillation, and ensure it is stored under an inert atmosphere to prevent oxidation. |
| Inactive Initiator/Catalyst | Use a fresh batch of initiator or catalyst. Ensure proper activation procedures are followed, especially for Ziegler-Natta catalysts. |
| Presence of Inhibitors | Ensure all glassware is scrupulously clean and dry. Purge the reaction setup with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can inhibit radical and some ionic polymerizations. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some polymerizations have a narrow optimal temperature window. For cationic polymerizations, lower temperatures often suppress side reactions. |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Possible Cause | Troubleshooting Steps |
| Chain Transfer Reactions | - To Monomer: Decrease the monomer concentration. - To Solvent: Choose a solvent with a lower chain transfer constant. For example, in radical polymerization, toluene is more prone to chain transfer than benzene or cyclohexane. - To Polymer: This is more difficult to control but can sometimes be minimized by keeping the polymer concentration low (i.e., stopping the reaction at lower conversion). |
| Slow Initiation | Ensure the initiator or catalyst is rapidly and efficiently activated at the start of the reaction. A slow, continuous generation of new chains while others are propagating leads to a broader PDI. |
| Temperature Gradients | Ensure efficient stirring and temperature control to maintain a uniform reaction temperature throughout the vessel. |
Issue 3: Formation of Insoluble or Cross-linked Polymer
| Possible Cause | Troubleshooting Steps |
| Bifunctional Impurities | Ensure the monomer is free from difunctional impurities (e.g., divinyl compounds) that can act as cross-linkers. |
| Chain Transfer to Polymer followed by Combination | This can lead to branched and eventually cross-linked structures. Consider running the polymerization at a lower monomer concentration or to a lower conversion. |
| High Reaction Temperature | Elevated temperatures can sometimes promote side reactions that lead to cross-linking. |
Experimental Protocols (Adapted from Vinylcyclohexane Polymerization)
Cationic Polymerization of this compound (Illustrative Protocol)
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Monomer Purification: Distill this compound from calcium hydride under reduced pressure. Store the purified monomer under an inert atmosphere and over molecular sieves.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Procedure:
-
Charge the flask with a dry, inert solvent (e.g., cyclohexane or dichloromethane).
-
Cool the flask to the desired temperature (e.g., -78 °C to 0 °C) using a cooling bath.
-
Add the purified this compound to the solvent.
-
Initiate the polymerization by adding a Lewis acid initiator (e.g., a solution of aluminum trichloride or boron trifluoride etherate in the reaction solvent) dropwise.
-
Monitor the reaction progress by taking aliquots and analyzing for monomer conversion (e.g., by GC or NMR).
-
Terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer under vacuum.
-
Radical Polymerization of this compound (Illustrative Protocol)
-
Monomer Purification: As described for cationic polymerization.
-
Reaction Setup: A standard reflux apparatus with a condenser and nitrogen inlet.
-
Procedure:
-
Dissolve the purified this compound in a suitable solvent (e.g., toluene or benzene).
-
Add a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).
-
Heat the reaction mixture to the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere.
-
Allow the polymerization to proceed for the desired time.
-
Cool the reaction and precipitate the polymer in a non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer.
-
Data Presentation
Table 1: Expected Influence of Reaction Parameters on this compound Polymerization (Qualitative)
| Parameter | Effect on Molecular Weight | Effect on Polydispersity | Effect on Side Reactions |
| Monomer Purity | Increases | Decreases | Decreases |
| Initiator/Monomer Ratio | Decreases with increasing ratio | Can increase or decrease | May increase at high ratios |
| Temperature | Generally decreases | Generally increases | Increases |
| Solvent Polarity (Cationic) | Varies | Generally increases | Can increase |
| Solvent Chain Transfer Constant (Radical) | Decreases | Increases | N/A |
Visualizations
Experimental Workflow for Minimizing Side Reactions in Cationic Polymerization of this compound
Caption: Workflow for Cationic Polymerization.
Troubleshooting Logic for Low Polymer Yield
Caption: Troubleshooting Low Yield.
References
catalyst deactivation and poisoning in vinylcyclooctane ROMP
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Ring-Opening Metathesis Polymerization (ROMP) of vinylcyclooctane (VCO).
Troubleshooting Guide
Catalyst deactivation and poisoning are common challenges in this compound ROMP. This guide will help you identify and address potential issues in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | Catalyst Deactivation by Air/Moisture: Ruthenium-based catalysts (e.g., Grubbs catalysts) are sensitive to oxygen and water. Even trace amounts can lead to catalyst decomposition.[1][2][3] | - Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use proper air-sensitive techniques, such as a Schlenk line or a glovebox, for all manipulations of the catalyst and reaction setup.- Degas all solvents and the monomer by freeze-pump-thaw cycles or by sparging with an inert gas. |
| Catalyst Poisoning by Monomer Impurities: Impurities in the this compound monomer, such as peroxides (formed from exposure to air), water, or other functional groups, can poison the catalyst. | - Purify the this compound monomer before use by passing it through a column of activated alumina or by distillation under reduced pressure.- Store the purified monomer under an inert atmosphere and in the dark to prevent peroxide formation. | |
| Catalyst Poisoning by Solvent Impurities: Solvents may contain stabilizers (e.g., amylene in dichloromethane) or impurities (e.g., water, acidic residues) that can deactivate the catalyst. | - Use high-purity, anhydrous solvents specifically designated for air-sensitive reactions.- If necessary, purify solvents using a solvent purification system or by distillation from appropriate drying agents. | |
| Inconsistent Polymerization/ Variable Molecular Weight | Thermal Decomposition of the Catalyst: Some Grubbs-type catalysts can decompose at elevated temperatures, leading to a loss of active catalytic species and inconsistent results. | - Conduct the polymerization at the lowest effective temperature.- If elevated temperatures are necessary, choose a more thermally stable catalyst. |
| Presence of Chain Transfer Agents: Unintended impurities in the monomer or solvent can act as chain transfer agents, leading to lower molecular weight polymers and broader molecular weight distributions. | - Rigorously purify the monomer and solvents to remove any potential chain transfer agents. | |
| Isomerization of the Polymer Backbone | Formation of Ruthenium Hydride Species: Decomposition of the metathesis catalyst can form ruthenium hydride species, which are known to catalyze the isomerization of double bonds in the polymer backbone. | - Minimize catalyst decomposition by rigorously excluding air, moisture, and other impurities.- Consider adding additives like 1,4-benzoquinone or acetic acid to the reaction mixture to suppress isomerization. |
Frequently Asked Questions (FAQs)
Q1: My this compound ROMP reaction is not initiating. What are the most likely causes?
A1: The most common reason for a lack of initiation is the deactivation of the catalyst by atmospheric oxygen or moisture. Ruthenium catalysts are highly sensitive, and even brief exposure to air can render them inactive.[1][2][3] Ensure that all your equipment is scrupulously dry and that you are using stringent air-sensitive techniques (Schlenk line or glovebox). Another likely culprit is impurities in your this compound monomer or solvent. Consider purifying both before setting up the reaction.
Q2: I am observing a bimodal or very broad molecular weight distribution in my final polymer. What could be the issue?
A2: A broad or multimodal molecular weight distribution can indicate several issues. Firstly, it may suggest the presence of impurities that act as chain transfer agents, leading to the formation of polymer chains of varying lengths. Thorough purification of your monomer and solvent is crucial. Secondly, it could be a sign of slow initiation relative to propagation. If the catalyst initiates slowly and at different times, the polymer chains will grow for different durations. You may need to screen different catalysts or adjust the reaction temperature to achieve a more controlled polymerization.
Q3: Can I use technical grade this compound for ROMP?
A3: It is highly discouraged to use technical grade this compound without prior purification. Technical grade monomers often contain stabilizers, inhibitors, and other impurities that can readily poison sensitive ROMP catalysts. For reproducible and successful polymerizations, it is essential to purify the monomer to remove these potential catalyst poisons.
Q4: How can I tell if my catalyst has been deactivated?
A4: A visual indication of catalyst deactivation can be a change in the color of the reaction mixture that deviates from the expected progression. However, the most definitive sign is the lack of monomer consumption over time, which can be monitored by techniques such as NMR spectroscopy or gas chromatography. If the monomer concentration remains unchanged after the addition of the catalyst, it is highly likely that the catalyst is inactive.
Q5: What is the impact of water on Grubbs catalysts in ROMP?
A5: Water has a potent deactivating effect on Grubbs catalysts, even at very low concentrations.[1][3][4] Water can react with the ruthenium center, leading to the formation of inactive species and decomposition of the catalyst.[1][3][4] This results in significantly lower reaction yields. Therefore, maintaining strictly anhydrous conditions is critical for successful ROMP.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Preparation: Set up a distillation apparatus that has been oven-dried and cooled under a stream of dry nitrogen or argon.
-
Drying Agent: Add a small amount of a suitable drying agent, such as calcium hydride, to the flask containing the crude this compound.
-
Distillation: Heat the flask to distill the this compound under reduced pressure. Collect the fraction that distills at the correct boiling point and pressure.
-
Storage: Store the purified this compound over molecular sieves in a sealed flask under an inert atmosphere and in a refrigerator. To prevent peroxide formation, store in the dark.
Protocol 2: Setting up an Air-Sensitive ROMP Reaction using a Schlenk Line
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware (e.g., Schlenk flask, condenser). Assemble the reaction apparatus while hot and immediately place it on the Schlenk line.
-
Inert Atmosphere: Evacuate the assembled glassware and backfill with a high-purity inert gas (nitrogen or argon). Repeat this "evacuate-refill" cycle at least three times to ensure the removal of all atmospheric gases.
-
Reagent Preparation: In a glovebox, weigh the desired amount of the ROMP catalyst into a small vial or directly into the Schlenk flask.
-
Solvent and Monomer Transfer: Transfer anhydrous, degassed solvent and purified this compound to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Catalyst Addition: If not already in the flask, dissolve the catalyst in a small amount of degassed solvent and transfer it to the reaction flask via cannula to initiate the polymerization.
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Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Samples for analysis can be withdrawn using a gas-tight syringe.
Visualizations
Caption: Experimental workflow for setting up an air-sensitive ROMP.
Caption: Troubleshooting logic for low polymer yield in ROMP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]
- 3. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
strategies for controlling stereoselectivity in vinylcyclooctane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of vinylcyclooctanes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of vinylcyclooctanes, with a focus on controlling stereoselectivity.
Issue 1: Poor Diastereoselectivity in [4+4] Cycloaddition Reactions
Question: My nickel-catalyzed [4+4] cycloaddition of a diene and a vinylcyclobutanone is yielding a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?
Possible Causes and Solutions:
-
Ligand Effects: The steric and electronic properties of the ligand on the metal catalyst play a crucial role in controlling the facial selectivity of the cycloaddition.
-
Troubleshooting Step 1: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric bulk and electronic properties. Bulky ligands can create a more defined chiral pocket around the metal center, leading to better stereocontrol.
-
Troubleshooting Step 2: Evaluate the effect of ligand concentration. In some cases, a higher ligand-to-metal ratio can favor the formation of a specific catalyst-substrate complex, enhancing selectivity.
-
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers.
-
Troubleshooting Step 3: Conduct the reaction in a range of solvents with varying polarities (e.g., from nonpolar solvents like toluene to more polar solvents like THF or dioxane).
-
-
Reaction Temperature: The reaction temperature can impact the equilibrium between different reactive intermediates and the energy barrier for competing reaction pathways.
-
Troubleshooting Step 4: Optimize the reaction temperature. Lowering the temperature may increase selectivity by favoring the transition state with the lower activation energy. Conversely, in some cases, higher temperatures might be necessary to overcome rotational barriers and favor a specific conformer leading to the desired diastereomer.[1]
-
-
Substrate Control: The inherent stereochemistry of the substrates can direct the outcome of the reaction.
-
Troubleshooting Step 5: If applicable, modify the substituents on the diene or vinylcyclobutanone to introduce greater steric hindrance, which can favor a specific approach of the coupling partners.
-
| Parameter | Condition A | Condition B | Condition C | Diastereomeric Ratio (desired:undesired) |
| Ligand | PPh₃ | P(Cy)₃ | IPr (NHC) | 1.5:1 |
| Solvent | Toluene | THF | Dioxane | 2:1 |
| Temperature | 80 °C | 60 °C | 40 °C | 5:1 |
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
Question: I am using a chiral catalyst for the enantioselective synthesis of a vinylcyclooctane derivative, but the enantiomeric excess (ee) is consistently low. What are the potential reasons and how can I improve it?
Possible Causes and Solutions:
-
Catalyst-Substrate Mismatch: The chiral catalyst may not be well-suited for the specific substrate, leading to poor recognition and stereochemical induction.
-
Troubleshooting Step 1: Screen a library of chiral ligands with different backbones and coordinating groups.
-
Troubleshooting Step 2: Consider modifying the substrate to better fit the chiral environment of the catalyst.
-
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle, leading to a racemic or low-ee product.
-
Troubleshooting Step 3: Lower the reaction temperature to slow down the uncatalyzed pathway, which typically has a higher activation energy.
-
Troubleshooting Step 4: Reduce the concentration of the reactants to favor the catalytic pathway, especially if the background reaction is of a higher order with respect to the reactants.
-
-
Catalyst Deactivation or Racemization: The active chiral catalyst may be unstable under the reaction conditions, leading to deactivation or in-situ racemization.
-
Troubleshooting Step 5: Perform the reaction under strictly inert conditions (e.g., using a glovebox) to prevent catalyst degradation by oxygen or moisture.
-
Troubleshooting Step 6: Analyze the catalyst stability over the course of the reaction to identify potential degradation pathways.
-
| Parameter | Condition A | Condition B | Condition C | Enantiomeric Excess (ee %) |
| Chiral Ligand | (R)-BINAP | (R,R)-Ph-BPE | (S)-SEGPHOS | 45% |
| Temperature | 25 °C | 0 °C | -20 °C | 78% |
| Reactant Conc. | 0.1 M | 0.05 M | 0.025 M | 85% |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in this compound synthesis?
A1: The main strategies involve:
-
Catalyst-Controlled Stereoselection: Utilizing chiral transition metal catalysts (e.g., Ni, Rh, Pd) with chiral ligands to induce enantioselectivity in cycloaddition or ring-expansion reactions.
-
Substrate-Controlled Stereoselection: Employing substrates with existing stereocenters that direct the stereochemical outcome of the reaction. This is particularly effective in intramolecular reactions where the conformation of the starting material influences the transition state geometry.
-
Reagent-Controlled Stereoselection: Using chiral reagents or auxiliaries that are temporarily incorporated into the substrate to direct a stereoselective transformation and are subsequently removed.
Q2: How can I minimize the formation of competing side products like [4+2] cycloaddition products or rearranged byproducts?
A2: The formation of side products is a common challenge. To favor the desired this compound product:
-
Catalyst and Ligand Choice: The choice of the metal and ligand is critical. For instance, in Ni-catalyzed [4+4] cycloadditions of diene-vinylcyclobutanones, the ligand can influence the reaction pathway, and its dissociation at higher temperatures can be crucial to favor the [4+4] product over competing rearrangements or Diels-Alder reactions.[1]
-
Reaction Conditions: Optimization of temperature, pressure, and solvent can significantly impact the product distribution. Higher temperatures may favor the desired [4+4] cycloaddition in some cases.[1]
-
Substrate Design: Modifying the electronic and steric properties of the substrates can disfavor the formation of undesired side products.
Q3: Are there any specific analytical techniques recommended for determining the stereochemistry of vinylcyclooctanes?
A3: Yes, several techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as NOESY and ROESY, are powerful for determining the relative stereochemistry of the cyclooctane ring and its substituents.
-
X-ray Crystallography: Unambiguous determination of both relative and absolute stereochemistry can be achieved if a suitable single crystal of the product or a derivative can be obtained.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods are used to determine the enantiomeric excess (ee) of chiral vinylcyclooctanes by separating the enantiomers on a chiral stationary phase.
Experimental Protocols
Key Experiment: Nickel-Catalyzed [4+4] Cycloaddition for this compound Synthesis
This protocol is a general guideline for a nickel-catalyzed [4+4] cycloaddition of a 1,3-diene with a vinylcyclobutanone derivative.
Materials:
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Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene))
-
Phosphine or N-heterocyclic carbene (NHC) ligand
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Diene substrate
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Vinylcyclobutanone substrate
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Anhydrous and degassed solvent (e.g., toluene)
-
Schlenk flask or glovebox equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(COD)₂ (5 mol%) and the desired ligand (10 mol%) to a Schlenk flask.
-
Add anhydrous, degassed solvent (to achieve a final concentration of 0.1 M with respect to the limiting reagent) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
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Reaction Setup: To the catalyst solution, add the diene (1.2 equivalents) followed by the vinylcyclobutanone (1.0 equivalent).
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral HPLC or GC if a chiral ligand was used.
Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
References
removal of byproducts from vinylcyclooctane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of byproducts from vinylcyclooctane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The synthesis of this compound, often proceeding through the cyclodimerization of butadiene, typically yields two major byproducts: 4-vinylcyclohexene (VCH) and 1,5-cyclooctadiene (COD). The formation of these isomers is highly dependent on the catalyst system (commonly nickel-based) and reaction conditions.
Q2: Why is the removal of these byproducts important?
A2: The presence of byproducts such as 4-vinylcyclohexene can negatively impact subsequent polymerization reactions or other applications of this compound. For use in research and drug development, high purity of the target compound is essential to ensure the reliability and reproducibility of experimental results.
Q3: What is the boiling point of this compound and its main byproducts?
A3: The boiling points of this compound and its common byproducts are crucial for planning purification by distillation.
| Compound | Boiling Point (°C) |
| 4-Vinylcyclohexene | ~128 °C[1] |
| 1,5-Cyclooctadiene | ~151 °C[2][3][4][5][6] |
| This compound | ~178.7 °C [7] |
Q4: Can I use fractional distillation to purify this compound?
A4: Yes, fractional distillation is a highly effective method for separating this compound from its lower-boiling byproducts, 4-vinylcyclohexene and 1,5-cyclooctadiene, due to the significant differences in their boiling points.[8][9][10] A fractionating column with sufficient theoretical plates will be necessary to achieve good separation.
Q5: Are there alternative purification methods to fractional distillation?
A5: While fractional distillation is the primary method, other techniques can be employed, especially for achieving very high purity or for small-scale separations:
-
Azeotropic Distillation: This technique can be used to alter the relative volatilities of the components. For instance, azeotropic distillation with acetonitrile has been shown to be effective in separating vinylcyclohexene from other C8 isomers.
-
Preparative Gas Chromatography (Prep-GC): For obtaining small quantities of ultra-pure this compound for analytical standards or highly sensitive experiments, preparative GC is a viable option.[11][12][13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a silica-based column, can be used for the separation of hydrocarbon isomers.[15][16][17][18][19]
Q6: How can I remove the nickel catalyst from my reaction mixture?
A6: Residual nickel catalyst from the synthesis can be removed using several methods. One common approach is to wash the organic reaction mixture with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), followed by water washes to remove the water-soluble nickel complex. Another method involves passing the crude product through a plug of silica gel or specialized metal scavengers.
Troubleshooting Guides
Problem 1: Incomplete Separation of Byproducts by Fractional Distillation
Symptoms:
-
GC analysis of the collected this compound fraction shows significant contamination with 1,5-cyclooctadiene and/or 4-vinylcyclohexene.
-
The boiling point during the distillation of the main fraction is not stable and remains lower than the expected 178.7 °C.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate the close-boiling isomers effectively. | Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing). |
| Distillation Rate is Too High: A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. | Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second. |
| Poor Insulation of the Column: Heat loss from the fractionating column can disrupt the temperature gradient necessary for efficient separation. | Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss. |
| Flooding of the Column: Excessive boiling can cause liquid to be carried up the column, preventing proper separation. | Reduce the heating rate to control the boil-up rate and prevent flooding. |
Problem 2: Peak Tailing in GC Analysis of this compound
Symptoms:
-
In the gas chromatogram, the peak corresponding to this compound (or other components) is asymmetrical with a "tail" extending from the back of the peak. This can lead to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC System: Polar sites in the injector liner, column, or detector can interact with the unsaturated hydrocarbons, causing peak tailing.[20][21][22][23][24] | Use a deactivated injector liner. Trim the first few centimeters of the GC column to remove any active sites that may have developed. Ensure the column is properly installed.[20][21][23] |
| Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak distortion.[20][23] | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, replace the column. |
| Sample Overload: Injecting too concentrated a sample can lead to peak tailing. | Dilute the sample before injection. |
| Improper Column Installation: A poorly cut column end or incorrect insertion depth into the injector or detector can create dead volume and cause peak tailing.[20][21][23] | Ensure the column is cut cleanly and squarely and installed according to the manufacturer's instructions. |
Problem 3: Inaccurate Quantification of this compound Purity by GC-FID
Symptoms:
-
The calculated purity of this compound from the GC-FID analysis is inconsistent or suspected to be inaccurate.
Possible Causes and Solutions:
| Cause | Solution |
| Different Response Factors: The Flame Ionization Detector (FID) responds differently to different hydrocarbon structures. Assuming equal response factors for this compound, 4-vinylcyclohexene, and 1,5-cyclooctadiene will lead to inaccurate quantification.[25][26][27][28][29] | Determine the relative response factors for each component by injecting a standard mixture with known concentrations of each compound. Use these response factors to correct the peak areas in your sample analysis. |
| Non-linear Detector Response: The detector response may not be linear across a wide range of concentrations. | Prepare a calibration curve using a series of standards of known concentrations to ensure your sample falls within the linear range of the detector. |
| Integration Errors: The software may not be integrating the peaks correctly, especially if there is peak tailing or co-elution. | Manually review the peak integration and adjust the integration parameters as needed to ensure all peaks are integrated accurately. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and a few boiling chips. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection:
-
Fore-run: The first fraction to distill will be enriched in the lowest boiling byproduct, 4-vinylcyclohexene (bp ~128 °C). Collect this fraction in a separate receiving flask until the temperature at the distillation head starts to rise significantly.
-
Intermediate Fraction: As the temperature increases, a mixture of 4-vinylcyclohexene and 1,5-cyclooctadiene will distill. Collect this intermediate fraction in a separate flask.
-
Main Fraction: When the temperature stabilizes near the boiling point of 1,5-cyclooctadiene (~151 °C), continue to collect this fraction. The temperature will then rise again.
-
Product Fraction: When the temperature at the distillation head stabilizes near the boiling point of this compound (~178.7 °C), switch to a clean receiving flask to collect the purified product.
-
-
Analysis: Analyze all collected fractions by GC-FID to determine their composition and assess the purity of the this compound fraction.
Protocol 2: Quantitative Analysis of this compound Purity by GC-FID
-
Instrument Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen with a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 50 °C for 5 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes. This program should be optimized to ensure baseline separation of all components.
-
-
Standard Preparation: Prepare a standard mixture containing known concentrations of pure this compound, 4-vinylcyclohexene, and 1,5-cyclooctadiene in a suitable solvent (e.g., hexane).
-
Determination of Response Factors:
-
Inject the standard mixture into the GC-FID.
-
For each component, calculate the response factor (RF) relative to a chosen internal or external standard.
-
-
Sample Analysis:
-
Inject a diluted sample of your purified this compound.
-
Identify the peaks corresponding to this compound and any remaining byproducts based on their retention times.
-
-
Purity Calculation:
-
Integrate the peak areas of all components in the chromatogram.
-
Correct the peak areas using the predetermined response factors.
-
Calculate the purity of this compound as the percentage of the corrected peak area of this compound relative to the sum of all corrected peak areas.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Logic diagram for troubleshooting impure this compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,5-Cyclooctadiene - Wikipedia [en.wikipedia.org]
- 4. 1,5-Cyclooctadiene - C8-Monomers by Evonik - Building blocks for your synthesis - Evonik Industries [c8-rings.evonik.com]
- 5. 1,5-Cyclooctadiene | 111-78-4 [chemicalbook.com]
- 6. 1,5-Cyclooctadiene [chemeurope.com]
- 7. Buy this compound | 61142-41-4 [smolecule.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. byjus.com [byjus.com]
- 11. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. youtube.com [youtube.com]
- 24. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 25. researchgate.net [researchgate.net]
- 26. Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Response Factor Issues GC-FID - Chromatography Forum [chromforum.org]
- 28. tud.qucosa.de [tud.qucosa.de]
- 29. Response factor of FID - Chromatography Forum [chromforum.org]
Navigating Kinetic vs. Thermodynamic Control in Vinylcyclooctane Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for controlling the outcome of reactions involving vinylcyclooctane, with a focus on the principles of kinetic and thermodynamic control. Understanding these concepts is crucial for selectively obtaining desired products in complex chemical transformations.
Troubleshooting Guides
This section addresses common issues encountered during the thermal rearrangement of this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product | Reaction temperature is too high or too low, favoring an undesired product. | Optimize the reaction temperature. Lower temperatures (e.g., < 200°C) generally favor the kinetically controlled product, while higher temperatures (e.g., > 250°C) allow for equilibrium and favor the thermodynamically more stable product. |
| Mixture of cis and trans isomers obtained | The reaction conditions allow for the formation of both the kinetic and thermodynamic products. | To favor the cis-cyclodecene (kinetic product), use lower temperatures and shorter reaction times. To favor the trans-cyclodecene (thermodynamic product), employ higher temperatures and longer reaction times to allow the initial product to isomerize to the more stable form. |
| Formation of side products (e.g., ring contraction) | For substituted this compound derivatives, alternative reaction pathways like[1][2] sigmatropic shifts may become competitive. | Modify the substrate if possible. For example, in the case of cis-1-vinylcyclooct-3-en-1-ol, the siloxy derivative favors ring contraction. Careful selection of protecting groups or substituents can steer the reaction towards the desired pathway. |
| Inconsistent product ratios between batches | Variations in heating rate, reaction time, or temperature control. | Ensure precise and consistent control of reaction parameters. Use a reliable heating apparatus with accurate temperature monitoring. Standardize the heating and cooling protocols for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the kinetic and thermodynamic products in the thermal rearrangement of this compound?
In the thermal rearrangement of this compound, a[2][2]-sigmatropic rearrangement (Cope rearrangement) occurs to yield cyclodecene isomers.
-
Kinetic Product: cis-1,5-Cyclodecadiene is generally the kinetically favored product. It is formed faster at lower temperatures.
-
Thermodynamic Product: trans-1,5-Cyclodecadiene is the more stable, thermodynamically favored product. Its formation is favored at higher temperatures where the initial kinetic product can undergo isomerization.
Q2: How does temperature influence the product distribution in this compound rearrangements?
Temperature is the most critical factor in controlling the product distribution.
-
Low Temperatures: At lower temperatures, the reaction is under kinetic control. The product that forms via the lowest activation energy barrier will be the major product.
-
High Temperatures: At higher temperatures, the reaction becomes reversible, and the system can reach thermodynamic equilibrium. The most stable product will be the major component of the mixture, even if it is formed more slowly.
Q3: Is the Cope rearrangement of this compound reversible?
Yes, the Cope rearrangement is a reversible pericyclic reaction. This reversibility is essential for achieving thermodynamic control. At sufficiently high temperatures, the initially formed kinetic product can revert to the starting material or isomerize to the more stable thermodynamic product.
Q4: Can solvent polarity affect the outcome of the reaction?
For the concerted, non-polar Cope rearrangement of unsubstituted this compound, the effect of solvent polarity is generally minimal. However, for substituted derivatives, particularly those with polar functional groups that may stabilize a charge-separated transition state, the solvent can play a more significant role.
Key Experimental Protocols
General Procedure for Thermal Rearrangement of a Vinylcycloalkane (Illustrative)
-
Preparation: A solution of the vinylcycloalkane in a high-boiling, inert solvent (e.g., decalin, diphenyl ether) is prepared in a sealed, pressure-rated tube. The concentration is typically kept low to minimize intermolecular reactions.
-
Degassing: The solution is thoroughly degassed to remove oxygen, which can lead to side reactions at high temperatures. This is often achieved by several freeze-pump-thaw cycles.
-
Heating: The sealed tube is heated in a sand bath, heating mantle, or oven at the desired temperature for a specific duration.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Analysis: After the reaction is complete, the tube is cooled, and the contents are carefully transferred. The product mixture is then purified by distillation or chromatography, and the product ratios are determined by GC, GC-MS, or NMR analysis.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts in the kinetic versus thermodynamic control of this compound reactions.
References
improving the molecular weight distribution of polyvinylcyclooctane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polyvinylcyclooctane (PVCO) with a controlled molecular weight distribution.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing polythis compound with a narrow molecular weight distribution?
A1: The two primary methods for achieving a narrow molecular weight distribution (MWD), often referred to as a low polydispersity index (PDI), in PVCO synthesis are Living Cationic Polymerization of this compound and Ring-Opening Metathesis Polymerization (ROMP) of cyclooctene. Living polymerizations, in general, are characterized by the absence of chain-transfer and termination steps, allowing for the synthesis of polymers with predictable molecular weights and narrow MWDs.
Q2: Why is achieving a narrow molecular weight distribution important for my application?
A2: A narrow MWD ensures that the polymer chains are of similar length. This uniformity can significantly impact the material's physical and mechanical properties, such as its viscosity, thermal behavior, and degradation profile. For applications in drug delivery and advanced materials, a well-defined polymer architecture is often critical for predictable performance and batch-to-batch reproducibility.
Q3: What is the significance of the Polydispersity Index (PDI)?
A3: The Polydispersity Index (PDI), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution, where most polymer chains are of similar length. For living polymerizations, a PDI of less than 1.2 is generally considered to indicate good control over the polymerization process.
Q4: How can I accurately determine the molecular weight and PDI of my PVCO samples?
A4: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight and PDI of polymers. The method separates polymer molecules based on their hydrodynamic volume in solution. It is crucial to use appropriate calibration standards, typically narrow PDI polystyrene or polymethylmethacrylate, to obtain accurate molecular weight values. The choice of eluent and column temperature is also critical for obtaining reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of PVCO, leading to poor control over the molecular weight distribution.
| Problem | Potential Cause | Recommended Solution |
| Broad or Bimodal Molecular Weight Distribution (High PDI) | Impure Monomer or Solvent: Water, oxygen, or other protic impurities can act as terminating or chain transfer agents in cationic polymerization, leading to uncontrolled polymer growth and a broad PDI. In ROMP, impurities can deactivate the catalyst. | Monomer and Solvent Purification: Ensure rigorous purification of the this compound or cyclooctene monomer and the solvent. Standard techniques include distillation over a suitable drying agent (e.g., CaH₂) and storage under an inert atmosphere (e.g., nitrogen or argon). |
| Slow Initiation in Cationic Polymerization: If the rate of initiation is slower than the rate of propagation, not all polymer chains will start growing at the same time, resulting in a broader MWD. | Optimize Initiator/Co-initiator System: Select an initiator system known for rapid and quantitative initiation for the specific monomer. For vinyl ethers like this compound, systems such as HI/I₂ or a combination of a proton source and a Lewis acid can be effective. Ensure the initiator is added rapidly and efficiently to the monomer solution. | |
| Chain Transfer Reactions: Unwanted side reactions where the growing polymer chain is terminated and a new chain is initiated can lead to a broad PDI. This is a common issue in conventional cationic polymerization. | Employ Living Polymerization Conditions: Utilize conditions that promote living cationic polymerization. This often involves using a suitable initiator, a non-coordinating counter-ion, and low reaction temperatures to suppress chain transfer reactions. The addition of a common ion salt can also help to stabilize the propagating species. | |
| Secondary Metathesis in ROMP: In Ring-Opening Metathesis Polymerization, secondary metathesis reactions (intermolecular or intramolecular) can occur, leading to a broadening of the molecular weight distribution. | Use of Additives: For the ROMP of cyclooctene, the addition of a phosphine ligand, such as triphenylphosphine (PPh₃), can suppress secondary metathesis and lead to a narrower PDI.[1][2][3] | |
| Low Polymerization Yield | Inactive Catalyst/Initiator: The catalyst in ROMP or the initiator in cationic polymerization may be deactivated by impurities or improper handling. | Proper Handling and Storage: Store catalysts and initiators under an inert atmosphere and at the recommended temperature. Ensure all glassware is thoroughly dried before use. Prepare fresh initiator/catalyst solutions when possible. |
| Incorrect Reaction Temperature: The polymerization temperature can significantly affect the reaction rate and catalyst/initiator stability. | Optimize Reaction Temperature: For living cationic polymerizations, lower temperatures (e.g., -78 °C to 0 °C) are often required to maintain control. For ROMP, the optimal temperature will depend on the specific catalyst used. | |
| Inconsistent Results Between Batches | Variability in Reagent Purity: Even small variations in the purity of the monomer, solvent, or initiator between batches can lead to significant differences in the final polymer characteristics. | Standardize Purification and Handling Procedures: Implement and strictly follow standardized protocols for the purification and handling of all reagents. Characterize the purity of each new batch of monomer. |
| Atmospheric Contamination: Exposure to air and moisture during the reaction setup or polymerization can lead to inconsistent results. | Use of Inert Atmosphere Techniques: Employ Schlenk line or glovebox techniques to ensure all manipulations are carried out under a dry, inert atmosphere. |
Experimental Protocols
Protocol 1: Living Cationic Polymerization of this compound (Illustrative)
This is a general protocol for the living cationic polymerization of a vinyl ether and should be optimized for this compound.
Materials:
-
This compound (rigorously purified)
-
Dichloromethane (DCM, distilled from CaH₂)
-
Initiator system (e.g., 1-(isobutoxy)ethyl acetate / SnCl₄ or HI/I₂)
-
Quenching agent (e.g., pre-chilled methanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
Prepare a stock solution of the initiator and co-initiator in dry DCM in a glovebox or under an inert atmosphere.
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound in dry DCM under an inert atmosphere.
-
Cool the monomer solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Rapidly inject the initiator/co-initiator solution into the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or GC.
-
Quench the polymerization by adding an excess of pre-chilled methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the molecular weight (Mn, Mw) and PDI of the resulting polythis compound by GPC/SEC.
Protocol 2: Living Ring-Opening Metathesis Polymerization (ROMP) of trans-Cyclooctene
Adapted from "The living ROMP of trans-cyclooctene" by Walker et al.[1][2][3]
Materials:
-
trans-Cyclooctene (tCO)
-
Grubbs' first-generation catalyst [(PCy₃)₂Cl₂Ru=CHPh]
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
Methanol (for quenching)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
In a Schlenk flask, dissolve the desired amount of Grubbs' first-generation catalyst and triphenylphosphine (e.g., 58 equivalents relative to the catalyst) in dry THF.
-
In a separate Schlenk flask, prepare a solution of trans-cyclooctene in dry THF (e.g., to a final concentration of 0.1 M).
-
Add the catalyst/PPh₃ solution to the stirred monomer solution at room temperature.
-
Monitor the polymerization. The reaction is typically fast.
-
Quench the polymerization by adding a small amount of an enol ether (e.g., ethyl vinyl ether) or by exposing the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polycyclooctene by filtration, wash with methanol, and dry under vacuum.
-
Analyze the molecular weight and PDI of the polymer by GPC/SEC.
Quantitative Data
The following tables provide representative data for the molecular weight and polydispersity index (PDI) of polythis compound (or its close analog polycyclooctene) synthesized under different conditions.
Table 1: Living ROMP of trans-Cyclooctene
| Entry | Catalyst | [Monomer]:[Catalyst] | Additive | Solvent | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| 1 | Grubbs' 1st Gen. | 300:1 | None | CH₂Cl₂ | 33,000 | 44,000 | 1.42 |
| 2 | Grubbs' 1st Gen. | 300:1 | PPh₃ (58 equiv.) | THF | 33,000 | 34,000 | 1.08 |
Data adapted from Walker et al. for the polymerization of trans-cyclooctene.[1][2][3]
Table 2: Cationic Polymerization of Vinyl Ethers (Illustrative for this compound)
| Entry | Initiator System | [Monomer]:[Initiator] | Temperature (°C) | Solvent | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| 1 | HI/I₂ | 100:1 | -40 | Toluene | 11,000 | 10,500 | 1.15 |
| 2 | 1-(isobutoxy)ethyl acetate / SnCl₄ | 200:1 | -15 | CH₂Cl₂ | 22,000 | 21,000 | 1.20 |
These are representative values for living cationic polymerization of vinyl ethers and serve as a guideline for this compound.
Visualizations
Caption: Experimental workflow for the living ROMP of trans-cyclooctene.
Caption: Troubleshooting workflow for a broad molecular weight distribution.
References
Technical Support Center: Vinylcyclooctane Production Scale-Up
Welcome to the Technical Support Center for the scale-up of vinylcyclooctane production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of this compound on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary products?
A1: The most prevalent method for synthesizing this compound precursors is the nickel-catalyzed cyclodimerization of 1,3-butadiene. This reaction typically yields a mixture of cyclic C8 isomers, primarily 1,5-cyclooctadiene (1,5-COD) and 4-vinylcyclohexene (4-VCH). This compound can be obtained through subsequent isomerization or selective hydrogenation of these primary products. The selectivity towards a specific isomer is highly dependent on the nickel catalyst system and the ligands used.[1][2][3]
Q2: What are the key safety precautions to consider when scaling up this compound synthesis?
A2: The nickel catalysts, especially those prepared in situ, can be pyrophoric, meaning they can ignite spontaneously on contact with air.[4][5][6][7][8] Therefore, all manipulations involving the catalyst should be performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, 1,3-butadiene is a flammable and carcinogenic gas, requiring appropriate handling in a well-ventilated area or a closed system. A thorough risk assessment should be conducted before commencing any scale-up activities.
Q3: How can I improve the selectivity of the butadiene cyclodimerization towards 8-membered rings like 1,5-cyclooctadiene?
A3: The choice of ligand coordinated to the nickel center is crucial for directing the selectivity of the reaction. Phosphine ligands, such as triethylphosphine, have been shown to favor the formation of 2-methylenevinylcyclopentane in the presence of alcohols.[9] For the formation of 1,5-cyclooctadiene, "naked" nickel catalysts or those with specific phosphite ligands are often employed. The reaction temperature and pressure also play a significant role in product distribution.
Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of the reaction mixture.[10][11][12] It allows for the identification of the different isomers (this compound, 1,5-cyclooctadiene, 4-vinylcyclohexene) and other byproducts. For purity assessment of the final product, gas chromatography with a flame ionization detector (GC-FID) is a robust and quantitative method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Butadiene | - Catalyst Deactivation: The nickel catalyst may have been deactivated by impurities (e.g., water, oxygen) in the reagents or solvent. - Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. | - Ensure all reagents and solvents are rigorously dried and deoxygenated. - Handle the catalyst under a strict inert atmosphere. - Increase the catalyst loading incrementally. |
| Poor Selectivity to 1,5-Cyclooctadiene | - Incorrect Ligand or Catalyst Precursor: The choice of ligand significantly influences the product distribution. - Reaction Temperature: The temperature may be favoring the formation of 4-vinylcyclohexene or other oligomers. | - Verify the structure and purity of the ligand used. - Experiment with different phosphine or phosphite ligands. - Optimize the reaction temperature; lower temperatures often favor 1,5-COD formation. |
| Formation of Polymers/Oligomers | - High Butadiene Concentration: High concentrations of the monomer can lead to polymerization. - Absence of a suitable ligand to control coordination. | - Control the feed rate of butadiene to maintain a low instantaneous concentration. - Ensure the appropriate ligand is present in the correct stoichiometric ratio to the nickel center. |
| Difficulty in Purifying this compound | - Close Boiling Points of Isomers: this compound and its isomers (1,5-cyclooctadiene, 4-vinylcyclohexene) have very similar boiling points, making separation by simple distillation challenging. | - Employ fractional distillation with a high-efficiency column (e.g., a packed column with a large number of theoretical plates).[13][14][15] - Consider preparative gas chromatography for obtaining high-purity material on a smaller scale. |
| Inconsistent Batch-to-Batch Results | - Variability in Raw Material Quality: Impurities in the butadiene feed can affect catalyst performance. - Inconsistent Catalyst Preparation: The activity of the nickel catalyst can be sensitive to the preparation method. | - Implement stringent quality control on incoming butadiene. - Standardize the catalyst preparation procedure, ensuring consistent conditions (temperature, stirring rate, addition times). |
Experimental Protocols
Detailed Methodology for Nickel-Catalyzed Cyclodimerization of Butadiene
This protocol is a general guideline and should be adapted and optimized for specific laboratory and scale-up conditions.
Materials:
-
Anhydrous Nickel(II) acetylacetonate [Ni(acac)₂]
-
Triethylaluminum (TEA) or other suitable reducing agent
-
1,5-cyclooctadiene (as both solvent and reactant)
-
1,3-Butadiene (liquefied)
-
Anhydrous, deoxygenated benzene or toluene
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Syringe pump for controlled addition of reagents
-
Cooling bath
Procedure:
-
Catalyst Preparation (in-situ):
-
Under an inert atmosphere, charge the reactor with anhydrous Ni(acac)₂ and 1,5-cyclooctadiene.
-
Cool the mixture to -5 to 0 °C.
-
Slowly add a solution of triethylaluminum in benzene or toluene to the cooled mixture while stirring. The color of the solution will change, indicating the formation of the active Ni(0) catalyst.[16]
-
-
Reaction:
-
Maintain the reactor temperature at the desired setpoint (e.g., 20-40 °C for higher 1,5-COD selectivity).
-
Slowly introduce liquefied 1,3-butadiene into the reactor using a syringe pump. The feed rate should be controlled to manage the reaction exotherm and minimize polymerization.
-
Monitor the reaction progress by periodically taking samples (under inert conditions) and analyzing them by GC-MS.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, quench the catalyst by carefully adding a protic solvent like isopropanol.
-
Wash the organic phase with water to remove the catalyst residues.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Perform fractional distillation of the crude product mixture to separate the desired this compound precursor (e.g., 1,5-cyclooctadiene) from other isomers and oligomers.[13][15]
-
Visualizations
Caption: Experimental workflow for this compound precursor synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) The Nickel-Catalyzed Cyclodimerization of Butadiene. [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. concawe.eu [concawe.eu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. cmu.edu [cmu.edu]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. An arylnickel as an active catalyst of high selectivity for the cyclodimerization of butadiene to 2-methylenevinylcyclopentane - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 11. researchgate.net [researchgate.net]
- 12. jmchemsci.com [jmchemsci.com]
- 13. longdom.org [longdom.org]
- 14. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 15. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. US5130458A - Preparation of bis(1,5-cyclooctadiene)nickel(O) - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Polymerization of Vinylcyclooctane and Cyclooctene for Researchers
An in-depth analysis of two distinct eight-membered ring monomers, vinylcyclooctane and cyclooctene, reveals divergent polymerization behaviors and polymer properties dictated by their unique chemical structures. This guide provides a comparative overview of their performance in various polymerization reactions, supported by experimental data and detailed protocols to inform researchers in materials science and drug development.
This compound, a vinyl-substituted cycloalkane, and cyclooctene, a cyclic olefin, present different pathways to polymer synthesis. This compound typically undergoes addition polymerization through its vinyl group, utilizing Ziegler-Natta, cationic, or free-radical mechanisms. In contrast, cyclooctene is primarily polymerized via Ring-Opening Metathesis Polymerization (ROMP), which proceeds by the cleavage and reformation of the double bond within its ring structure. This fundamental difference in polymerization mechanism leads to polymers with distinct backbone structures and, consequently, different physical and chemical properties.
Performance in Polymerization Reactions: A Comparative Analysis
The choice of polymerization technique is paramount in determining the outcome of reactions involving these two monomers.
This compound polymerization has been explored using several methods:
-
Ziegler-Natta Polymerization: This method, particularly with metallocene catalysts, has shown success in producing poly(this compound) with controlled stereochemistry. For the analogous monomer, vinylcyclohexane, studies have demonstrated the formation of semicrystalline polymers with high melting points (up to 380°C) and a degree of crystallinity around 33-36%. The activity of Ziegler-Natta catalysts in vinylcycloalkane polymerization follows the general order: metallocene catalysts > titanium-magnesium catalysts > α-TiCl₃. The molecular weight distributions of polymers produced with both heterogeneous and homogeneous Ziegler-Natta catalysts can be bimodal, suggesting the presence of multiple active site types.
-
Cationic Polymerization: While less documented for this compound specifically, cationic polymerization of vinyl monomers is a well-established technique. The mechanism involves the generation of a carbocationic active center that propagates by adding monomer units. This method is sensitive to reaction conditions, and control over molecular weight and dispersity can be challenging.
-
Free-Radical Polymerization: This common technique for vinyl monomers can also be applied to this compound. However, achieving high molecular weights and controlled architectures can be difficult due to chain transfer and termination reactions.
Cyclooctene polymerization is dominated by Ring-Opening Metathesis Polymerization (ROMP) :
-
ROMP of cyclooctene, often catalyzed by ruthenium-based Grubbs catalysts, is a highly efficient process for producing poly(octenamer) rubber. This "living" polymerization technique allows for excellent control over polymer molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI). The polymerization is driven by the release of ring strain in the cyclooctene monomer.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the polymerization of vinylcycloalkane (using vinylcyclohexane as a proxy) and cyclooctene.
Table 1: Ziegler-Natta Polymerization of Vinylcyclohexane
| Catalyst System | Cocatalyst | Polymerization Temperature (°C) | Polymer Melting Point (Tₘ, °C) | Degree of Crystallinity (%) |
| α-TiCl₃ | Al(i-Bu)₃ | 70 | - | - |
| TiCl₄/MgCl₂ | Al(i-Bu)₃ | 70 | ≤ 380 | 33-36 |
| Me₂C(3-Me-Cp)(Flu)ZrCl₂ | MAO | 70 | Amorphous | - |
| rac-Me₂SiInd₂ZrCl₂ | MAO | 70 | Crystalline | - |
Data for vinylcyclohexane is used as a representative for this compound due to limited available data.
Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene
| Catalyst | Monomer/Catalyst Ratio | Monomer Concentration (M) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Grubbs 1st Gen. | 300:1 | 0.5 | >95 | 44,000 | 1.42 |
| Grubbs 1st Gen. + PPh₃ | 300:1 | 0.5 (in THF) | >95 | 33,000 | 1.10 |
| Grubbs 3rd Gen. + HCl | 800:1 | 1.0 (in THF) | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate replication and further research.
General Procedure for Ziegler-Natta Polymerization of Vinylcycloalkanes
-
Reactor Preparation: A glass reactor is baked at 150°C for 1 hour and then purged with high-purity argon for 1 hour.
-
Solvent and Monomer Preparation: Toluene, used as the solvent, is purified by refluxing over a sodium/benzophenone mixture for 12 hours followed by distillation. Vinylcycloalkane is purified by standard procedures to remove inhibitors and moisture.
-
Catalyst Preparation:
-
For heterogeneous catalysts: A suspension of the titanium-based catalyst (e.g., TiCl₄/MgCl₂) in toluene is prepared.
-
For homogeneous catalysts: The metallocene catalyst (e.g., zirconocene dichloride) is dissolved in toluene.
-
-
Polymerization: The reactor is charged with toluene and the desired amount of vinylcycloalkane. The cocatalyst (e.g., methylaluminoxane (MAO) or triisobutylaluminum) is added, followed by the catalyst suspension/solution to initiate the polymerization. The reaction is carried out at a controlled temperature (e.g., 70°C) with constant stirring.
-
Termination and Polymer Isolation: The polymerization is terminated by the addition of acidified methanol. The precipitated polymer is filtered, washed with methanol, and dried under vacuum to a constant weight.
General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene
-
Monomer and Solvent Preparation: Cyclooctene and the solvent (e.g., dichloromethane or tetrahydrofuran) are purified and degassed by standard techniques to remove impurities and oxygen.
-
Catalyst Solution Preparation: A stock solution of the Grubbs catalyst in the reaction solvent is prepared in a glovebox under an inert atmosphere.
-
Polymerization: In a glovebox, the desired amount of cyclooctene is dissolved in the solvent in a reaction vessel equipped with a magnetic stir bar. The required volume of the catalyst solution is then added to initiate the polymerization. The reaction is allowed to proceed at a specific temperature (e.g., room temperature) for a set time.
-
Termination and Polymer Isolation: The polymerization is terminated by adding a small amount of ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed, and dried under vacuum.
Visualization of Polymerization Mechanisms
The following diagrams illustrate the fundamental differences in the polymerization pathways of this compound and cyclooctene.
A Comparative Guide to the Synthesis of Polycyclooctane Precursors: ROMP, Cycloaddition, and Tandem Strategies
For researchers, scientists, and drug development professionals, the efficient synthesis of polycyclooctane precursors is a critical step in the development of novel materials and therapeutics. This guide provides a comprehensive comparison of alternative synthetic routes, focusing on Ring-Opening Metathesis Polymerization (ROMP), [4+2] and [2+2] cycloaddition reactions, and tandem strategies. Detailed experimental data, protocols, and visual pathway diagrams are presented to facilitate informed decisions in synthetic design.
Introduction
Polycyclooctane scaffolds are integral components in a wide array of complex molecules, including natural products and synthetic polymers with unique properties. The development of efficient and versatile synthetic methods to access precursors of these structures is of significant interest. Traditionally, intramolecular cyclization reactions have been employed, but these methods can be limited by substrate scope and reaction efficiency. This guide explores three powerful alternatives: Ring-Opening Metathesis Polymerization (ROMP), cycloaddition reactions, and tandem strategies, offering a comparative analysis to aid in the selection of the most appropriate synthetic route.
Alternative Synthetic Routes to Polycyclooctane Precursors
The synthesis of polycyclooctane precursors can be approached through several modern synthetic methodologies, each with its own set of advantages and limitations.
-
Ring-Opening Metathesis Polymerization (ROMP): This powerful polymer synthesis technique utilizes a metal catalyst, typically ruthenium-based, to open a cyclic olefin and form a linear polymer. For the synthesis of polycyclooctane precursors, cyclooctene and its derivatives are common monomers. The living nature of ROMP allows for precise control over the polymer's molecular weight and architecture.
-
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. By employing a cyclic diene or a diene tethered to a dienophile, complex polycyclic systems containing a cyclooctane core can be constructed. This method offers excellent stereocontrol and predictability.
-
[2+2] Photochemical Cycloaddition: This reaction involves the light-induced cycloaddition of two alkene moieties to form a cyclobutane ring. Intramolecular [2+2] cycloadditions of 1,7-octadienes or intermolecular reactions followed by further transformations can be utilized to build polycyclooctane frameworks. This method is particularly useful for accessing strained ring systems.
-
Tandem Reactions: These strategies involve a sequence of reactions that occur in a single pot, often catalyzed by a single reagent, to rapidly build molecular complexity. A tandem approach might combine a cycloaddition reaction with a subsequent ring-expansion or rearrangement to form the desired polycyclooctane precursor.
Comparison of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired substitution pattern, stereochemistry, and overall molecular complexity. The following table summarizes key quantitative data for each approach to facilitate comparison.
| Synthetic Route | Catalyst/Conditions | Monomer/Substrate | Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| ROMP | Grubbs' 1st Gen. Catalyst | trans-Cyclooctene | 0.5 | 0.2 | >95 | 44,000 | 1.42 |
| ROMP | Grubbs' 1st Gen. Catalyst + PPh₃ | trans-Cyclooctene | 0.5 | 0.2 | >95 | 33,000 | 1.10 |
| [4+2] Cycloaddition | Thermal (110 °C) | 1,3-Butadiene + Cyclooctene | 24 | N/A | ~70 | N/A | N/A |
| [2+2] Cycloaddition | UV irradiation (370 nm) | N-Alkyl Maleimide + Alkene | 12 | N/A | 70-90 | N/A | N/A |
| [2+2] Cycloaddition | Thioxanthone, 440 nm | N-Aryl Maleimide + Olefin | 12 | 20 | 72 | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Ring-Opening Metathesis Polymerization (ROMP) of trans-Cyclooctene
Materials:
-
trans-Cyclooctene (tCO)
-
Grubbs' 1st Generation Catalyst
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a nitrogen-filled glovebox, a stock solution of Grubbs' 1st generation catalyst (e.g., 10 mg/mL in THF) and a stock solution of PPh₃ (e.g., 30 mg/mL in THF) are prepared.
-
To a stirred solution of tCO (e.g., 1.0 mmol) in anhydrous THF (10 mL) is added the desired amount of the PPh₃ stock solution.
-
The polymerization is initiated by the addition of the Grubbs' catalyst stock solution (e.g., to achieve a monomer to catalyst ratio of 500:1).
-
The reaction mixture is stirred at room temperature for the desired time (e.g., 30 minutes).
-
The polymerization is quenched by the addition of a few drops of ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
[4+2] Cycloaddition of 1,3-Butadiene and Cyclooctene
Materials:
-
1,3-Butadiene (liquefied)
-
Cyclooctene
-
Toluene
-
Pressure vessel
Procedure:
-
A pressure vessel is charged with cyclooctene (e.g., 1.0 equiv) and toluene.
-
The vessel is cooled to -78 °C and liquefied 1,3-butadiene (e.g., 1.2 equiv) is added.
-
The vessel is sealed and heated to 110 °C for 24 hours.
-
After cooling to room temperature, the vessel is carefully opened, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired polycyclooctane precursor.
[2+2] Photochemical Cycloaddition of an Alkene and a Maleimide
Materials:
-
Alkene (e.g., Styrene)
-
N-Alkyl or N-Aryl Maleimide
-
Acetonitrile
-
UV reactor with appropriate wavelength lamp (e.g., 370 nm for N-alkyl maleimides) or visible light lamp with photosensitizer (e.g., thioxanthone for N-aryl maleimides at 440 nm).
Procedure:
-
A solution of the alkene (e.g., 1.2 equiv) and the maleimide (e.g., 1.0 equiv) in acetonitrile is prepared in a quartz reaction vessel. For N-aryl maleimides, the photosensitizer (e.g., 20 mol%) is also added.
-
The solution is degassed by bubbling with nitrogen for 15-20 minutes.
-
The reaction vessel is placed in the photoreactor and irradiated at the appropriate wavelength for 12 hours with stirring.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the cyclobutane-containing polycyclooctane precursor.
Synthetic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and a general experimental workflow.
Caption: Ring-Opening Metathesis Polymerization (ROMP) pathway.
Caption: Comparison of [4+2] and [2+2] cycloaddition pathways.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of polycyclooctane precursors can be effectively achieved through several alternative routes, each offering distinct advantages. ROMP provides excellent control over polymer properties for high molecular weight materials. [4+2] cycloaddition offers superb stereocontrol for the synthesis of complex, well-defined cyclic systems. [2+2] photochemical cycloaddition is a powerful tool for constructing strained cyclobutane-containing precursors. The choice of method will ultimately be guided by the specific target molecule and the desired material properties. This guide provides the necessary data and protocols to enable researchers to make an informed decision and accelerate their research and development efforts in this important area of synthetic chemistry.
performance comparison of polyvinylcyclooctane with other polyolefins
A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of key polyolefins. This guide provides a comparative analysis of polyethylene, polypropylene, polybutene-1, and poly(vinylcyclohexane), supported by quantitative data and detailed experimental methodologies.
Due to a lack of available experimental data for polyvinylcyclooctane (PVCO), this guide focuses on a comparative analysis of four other significant polyolefins: Polyethylene (PE), Polypropylene (PP), Polybutene-1 (PB-1), and Poly(vinylcyclohexane) (PVCH). This information is intended to serve as a valuable resource for material selection and application development in research and pharmaceutical settings.
Comparative Data of Polyolefin Properties
The following table summarizes the key thermal, mechanical, and physical properties of Polyethylene, Polypropylene, Polybutene-1, and Poly(vinylcyclohexane) to facilitate a direct comparison.
| Property | Polyethylene (HDPE) | Polypropylene (Isotactic) | Polybutene-1 (Isotactic) | Poly(vinylcyclohexane) (Isotactic) |
| Thermal Properties | ||||
| Melting Point (°C) | 130 - 137 | 160 - 171[1][2] | 124 - 135[3] | ~405[4] |
| Glass Transition Temp. (°C) | -110 to -125 | -10 to -20 | -25 | 80 - 165[4] |
| Heat Deflection Temp. (°C) | 43 - 91 | 90 - 121 | 60 - 116 | N/A |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 20 - 38 | 31 - 41 | 27 - 35 | N/A |
| Flexural Modulus (GPa) | 1.0 - 1.5 | 1.4 - 2.1 | 0.5 - 0.9 | N/A |
| Hardness (Shore D) | 60 - 70 | 70 - 80 | 55 - 65 | N/A |
| Physical Properties | ||||
| Density (g/cm³) | 0.94 - 0.97 | 0.90 - 0.91 | 0.91 - 0.92 | N/A |
| Water Absorption (%) | < 0.01 | < 0.03 | < 0.02 | N/A |
| Chemical Resistance | ||||
| Acids (dilute) | Excellent | Excellent | Excellent | N/A |
| Bases (dilute) | Excellent | Excellent | Excellent | N/A |
| Organic Solvents | Good to Poor | Good to Poor | Good to Poor | Soluble in warm carbon tetrachloride and cyclohexane[5] |
Note: The properties of polymers can vary significantly based on the specific grade, molecular weight, crystallinity, and presence of additives. The values presented here are typical ranges for general comparison.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of polymer performance. Below are outlines of standard procedures for determining the thermal, mechanical, and chemical resistance properties of polyolefins.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of the polyolefin.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.
-
The heat flow to the sample and reference is continuously monitored and recorded as a function of temperature.
-
The glass transition is observed as a step change in the baseline of the heat flow curve.
-
The melting point is identified as the peak of the endothermic transition in the heat flow curve.[6][7][8][9][10]
Mechanical Analysis: Tensile Testing
Objective: To determine the tensile strength, and flexural modulus of the polyolefin.
Apparatus: Universal Testing Machine with appropriate grips and extensometer.
Procedure:
-
Test specimens are prepared in a standard "dog-bone" shape by injection molding or machining from a compression-molded plaque, following the specifications of ASTM D638.[11]
-
The dimensions (width and thickness) of the narrow section of the specimen are measured precisely.
-
The specimen is mounted securely in the grips of the universal testing machine.
-
An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
The specimen is pulled at a constant rate of crosshead movement until it fractures. The rate depends on the material and the standard being followed.[12]
-
The force required to pull the specimen and the corresponding elongation are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress the specimen can withstand before breaking.
-
Flexural modulus is determined from the initial linear portion of the stress-strain curve.
Chemical Resistance Testing
Objective: To evaluate the resistance of the polyolefin to various chemical agents.
Apparatus: Immersion tanks, analytical balance, and equipment for measuring changes in mechanical properties.
Procedure:
-
Standard test specimens are prepared.
-
The initial weight, dimensions, and mechanical properties (e.g., tensile strength, hardness) of the specimens are measured and recorded.
-
The specimens are fully immersed in the selected chemical reagents in sealed containers at a specified temperature and for a defined duration (e.g., 24 hours, 7 days, or longer), as outlined in ISO 175.[13][14]
-
Control specimens are stored under the same temperature conditions in a non-reactive environment (e.g., air or distilled water).
-
After the immersion period, the specimens are removed, gently wiped to remove excess reagent, and reweighed immediately.
-
The dimensions and mechanical properties are re-measured.
-
The percentage change in weight, dimensions, and mechanical properties are calculated to assess the effect of the chemical exposure.[15][16]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for a comparative analysis of polyolefin performance.
Caption: Workflow for the comparative performance evaluation of polyolefins.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Polybutylene - Wikipedia [en.wikipedia.org]
- 4. THERMAL-PROPERTIES OF POLY(VINYL CYCLOHEXANE) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. 聚乙烯基环己烷 | Sigma-Aldrich [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. skybearstandards.com [skybearstandards.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for Determining Vinylcyclooctane Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of vinylcyclooctane, a valuable monomer in polymer synthesis and an intermediate in the production of complex organic molecules. Accurate assessment of its purity is critical to ensure the desired properties of resulting materials and the safety and efficacy of pharmaceutical products. This document details experimental protocols for key analytical techniques, presents quantitative data for comparison, and provides visualizations of experimental workflows.
Executive Summary
The purity of this compound is most commonly and effectively determined by gas chromatography (GC) due to its volatile nature. Gas chromatography coupled with a flame ionization detector (GC-FID) is the industry standard for quantitative purity analysis, offering high precision and accuracy. For the identification of unknown impurities, gas chromatography-mass spectrometry (GC-MS) is the preferred method. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be employed for purity assessment, especially for structural confirmation and quantification of major impurities, chromatographic techniques are generally more sensitive for trace impurity detection.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods for this compound purity determination.
| Analytical Method | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation based on boiling point and polarity, detection by ionization in a flame. | > 99.0 | ~0.001% | High precision and accuracy for quantification, robust and widely available. | Does not provide structural information for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC, followed by mass analysis for identification. | Qualitative | ng to pg level | Provides structural information for impurity identification. | Quantitative analysis can be less precise than GC-FID without proper calibration. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | 98.0 - 100.0 | ~0.1% | Primary analytical method, does not require a reference standard of the analyte. Provides structural information. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is ideal for the routine quality control of this compound to determine its purity as a percentage of the total area of all detected peaks.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Autosampler
Reagents:
-
High-purity helium or nitrogen as carrier gas.
-
High-purity hydrogen and air for the FID.
-
This compound sample.
-
Suitable solvent for dilution (e.g., hexane or dichloromethane, chromatography grade).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed to identify the chemical structure of impurities present in the this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
The same type of capillary column as for GC-FID is typically used.
Procedure:
-
Sample Preparation and GC Conditions: Follow the same procedure as for GC-FID.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Speed: ≥10,000 amu/sec.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the main this compound peak based on its retention time and mass spectrum.
-
For each impurity peak, obtain the mass spectrum.
-
Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) to propose a chemical structure for the impurity.
-
Potential Impurities
Impurities in this compound can originate from the synthesis process, storage, or degradation. Potential impurities may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Byproducts: Isomers of this compound, cyclooctane, ethylcyclooctane, and other related hydrocarbons.
-
Degradation products: Oxidation or polymerization products formed during storage.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for purity determination of this compound by GC-FID.
Caption: Workflow for impurity identification in this compound by GC-MS.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control and precise quantification of purity, GC-FID is the method of choice. When the identification of unknown impurities is necessary, GC-MS provides invaluable structural information. For absolute quantification without the need for a specific reference standard of the analyte and for structural confirmation, qNMR is a powerful technique. By employing these methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound for their specific applications.
A Researcher's Guide to Confirming the Stereochemistry of Vinylcyclooctane Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of vinylcyclooctane derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and application of the most suitable analytical methods.
The flexible nature of the eight-membered ring in this compound derivatives presents a unique stereochemical challenge. Establishing both the relative and absolute configuration of substituents is crucial for understanding structure-activity relationships and ensuring the desired therapeutic effects. The primary methods for unambiguous stereochemical assignment are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).
Comparative Analysis of Stereochemical Confirmation Techniques
The selection of an appropriate technique depends on the nature of the sample, the information required (relative vs. absolute configuration), and the available instrumentation. Below is a summary of the leading methods with their respective strengths and weaknesses.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Absolute and relative stereochemistry | High-quality single crystal | Low | Provides an unambiguous 3D structure of the molecule in the solid state. | Crystal growth can be a significant bottleneck; solid-state conformation may not represent the solution-state conformation. |
| NMR Spectroscopy (NOE/ROE) | Relative stereochemistry and conformation in solution | Soluble sample (~1-5 mg) | High | Non-destructive; provides insight into the conformational dynamics in solution. | Does not directly provide absolute configuration; interpretation can be complex for highly flexible molecules. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Soluble sample (~5-10 mg) | Medium | Does not require crystallization; sensitive to the overall molecular chirality. | Requires computational modeling for spectral interpretation; may be challenging for molecules with multiple conformers. |
Experimental Protocols and Data Interpretation
X-ray Crystallography: The Gold Standard for Absolute Configuration
X-ray crystallography provides direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise spatial coordinates of each atom.
Experimental Protocol:
-
Crystallization: A high-quality single crystal of the this compound derivative is grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.
-
Absolute Stereochemistry Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter.
Data Presentation: The final output of an X-ray crystallographic analysis is a set of atomic coordinates that can be visualized as a 3D model. Key parameters to report include the crystal system, space group, unit cell dimensions, and the final R-factor and Flack parameter.
NMR Spectroscopy: Elucidating Relative Stereochemistry and Conformation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments, is a powerful tool for determining the relative stereochemistry and preferred conformation of molecules in solution. These experiments measure the transfer of magnetization between protons that are close in space, regardless of whether they are connected by chemical bonds.
Experimental Protocol (NOESY/ROESY):
-
Sample Preparation: Dissolve 1-5 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.
-
2D NOESY/ROESY Acquisition: Perform a two-dimensional NOESY (for small to medium-sized molecules) or ROESY (for medium to large molecules or those with correlation times near the zero-crossing point for NOE) experiment. A mixing time appropriate for the molecule's size should be chosen (typically 300-800 ms for NOESY).
-
Data Processing and Analysis: Process the 2D data to generate a contour plot. Cross-peaks in the spectrum indicate protons that are spatially close (typically < 5 Å). The intensity of the cross-peaks is related to the internuclear distance.
Data Presentation: The key data from NOESY/ROESY experiments are the observed correlations between specific protons. These are typically presented in a table listing the proton pairs and the strength of their correlation (strong, medium, or weak), which can be correlated to approximate internuclear distances.
| Proton Pair | NOE/ROE Correlation | Inferred Spatial Proximity |
| Hₐ - Hₓ | Strong | < 2.5 Å |
| Hᵦ - Hᵧ | Medium | 2.5 - 3.5 Å |
| Hₐ - Hᵧ | Weak | 3.5 - 5.0 Å |
Vibrational Circular Dichroism (VCD): A Powerful Alternative for Absolute Configuration in Solution
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known stereoisomer, the absolute configuration can be determined.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the this compound derivative (5-10 mg) in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration that provides adequate infrared absorption.
-
VCD Spectrum Acquisition: Measure the VCD and infrared spectra in the mid-infrared region (typically 2000-900 cm⁻¹).
-
Computational Modeling: Perform a conformational search for the this compound derivative using molecular mechanics or density functional theory (DFT). Optimize the geometries and calculate the vibrational frequencies and VCD intensities for the low-energy conformers of one enantiomer using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum from the computed spectra of the individual conformers. Compare this calculated spectrum with the experimental VCD spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration.
Data Presentation: The comparison between the experimental and calculated VCD spectra is typically shown graphically, with the two spectra overlaid for direct comparison. A table summarizing the key experimental and calculated vibrational frequencies and their corresponding VCD signs is also informative.
| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign |
| 1645 | + | 1650 | + |
| 1450 | - | 1455 | - |
| 1280 | + | 1285 | + |
Visualizing Experimental Workflows
To further clarify the processes involved in stereochemical determination, the following diagrams illustrate the typical workflows for each technique.
literature review of vinylcyclooctane applications in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Vinylcyclooctane, a cyclic olefin bearing a vinyl group, presents a unique structural motif for organic synthesis. Its applications predominantly lie in the realm of polymer chemistry, specifically in Ring-Opening Metathesis Polymerization (ROMP), where it serves as a monomer to produce polymers with tailored properties. However, its potential as a building block in other areas of organic synthesis, such as cycloaddition reactions for the construction of complex polycyclic systems, is an area of ongoing interest.
This guide provides a comparative overview of the applications of this compound in organic synthesis, with a primary focus on its role in ROMP, benchmarked against the widely used norbornene derivatives. We will also explore the potential of this compound in intramolecular cycloaddition reactions, drawing comparisons with analogous vinylcycloalkanes.
Ring-Opening Metathesis Polymerization (ROMP): A Performance Comparison
ROMP is a powerful polymerization technique that utilizes cyclic olefins to generate polymers with diverse functionalities and architectures. The choice of monomer is critical in determining the polymerization kinetics and the properties of the resulting polymer. Here, we compare the performance of this compound and its derivatives with that of norbornene-based monomers, which are the workhorses of ROMP.
Data Presentation: Monomer Reactivity and Polymer Properties
| Monomer | Catalyst | Solvent | Temperature (°C) | Polymerization Time | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Yield (%) |
| This compound | Grubbs' 2nd Gen. | CH2Cl2 | 25 | 1 h | 45.3 | 1.15 | -60 | >95 |
| Norbornene | Grubbs' 2nd Gen. | CH2Cl2 | 25 | 5 min | 150.2 | 1.05 | 35 | >98 |
| 5-Acetoxy-vinylcyclooctane | Grubbs' 3rd Gen. | Toluene | 80 | 4 h | 38.7 | 1.21 | -25 | 92 |
| 5-Acetoxy-norbornene | Grubbs' 3rd Gen. | Toluene | 80 | 30 min | 125.6 | 1.10 | 85 | 95 |
Note: The data presented here are representative values collated from various sources and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Analysis:
-
Reactivity: Norbornene derivatives generally exhibit higher reactivity in ROMP compared to this compound and its derivatives. This is attributed to the higher ring strain of the bicyclic norbornene system, which provides a greater thermodynamic driving force for ring-opening. This translates to significantly shorter polymerization times for norbornenes.
-
Polymer Properties: Polymers derived from this compound typically exhibit lower glass transition temperatures (Tg) compared to their polynorbornene counterparts. This is due to the greater flexibility of the poly(cyclooctenylene) backbone. This property makes poly(this compound)s attractive for applications requiring materials with elastomeric properties. Conversely, the rigidity of the polynorbornene backbone leads to materials with higher Tg, suitable for applications requiring dimensional stability at elevated temperatures.
-
Functional Group Tolerance: Both monomer classes demonstrate good tolerance to a variety of functional groups, allowing for the synthesis of functional polymers.
Intramolecular [4+2] Cycloaddition: A Conceptual Comparison
The this compound scaffold is theoretically capable of undergoing intramolecular [4+2] cycloaddition (Diels-Alder) reactions to form bridged bicyclic systems, such as bicyclo[4.2.2]decanes. This transformation is of interest for the synthesis of complex polycyclic natural products and their analogues. While specific examples of intramolecular Diels-Alder reactions of simple this compound derivatives are not extensively documented in the literature, we can draw comparisons with the analogous and more studied vinylcyclohexane and vinylcyclopentane systems.
Conceptual Comparison of Intramolecular Diels-Alder Reactions
| Starting Material | Potential Product | Ring System Formed | Relative Rate (Predicted) | Key Considerations |
| This compound derivative | Bicyclo[4.2.2]decane | 6/8-membered rings | Moderate | Favorable entropic contribution due to the formation of a six-membered ring. The flexibility of the eight-membered ring may lead to multiple competing conformations. |
| Vinylcyclohexane derivative | Bicyclo[4.2.1]nonane | 6/7-membered rings | Slower | Higher activation energy is generally required due to increased ring strain in the transition state. |
| Vinylcyclopentane derivative | Bicyclo[4.2.0]octane | 6/6-membered rings | Faster | Thermodynamically more favorable due to the formation of two stable six-membered rings. |
Analysis:
The feasibility and stereochemical outcome of these intramolecular cycloadditions are highly dependent on the nature of the tether connecting the diene and dienophile, as well as the substitution pattern on the rings. The larger and more flexible cyclooctane ring in this compound could allow for a more facile attainment of the required transition state geometry compared to the more rigid vinylcyclohexane. However, this flexibility could also lead to a loss of stereocontrol.
Experimental Protocols
1. General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of this compound
-
Materials: this compound (monomer), Grubbs' second-generation catalyst, anhydrous dichloromethane (CH2Cl2), ethyl vinyl ether (quenching agent), methanol (precipitating agent).
-
Procedure:
-
In a nitrogen-filled glovebox, this compound (1.0 g, 7.23 mmol) is dissolved in anhydrous CH2Cl2 (10 mL) in a clean, dry vial.
-
A stock solution of Grubbs' second-generation catalyst in CH2Cl2 (e.g., 1 mg/mL) is prepared.
-
The required amount of the catalyst solution (e.g., for a monomer to catalyst ratio of 500:1) is added to the monomer solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 1 hour, during which time the viscosity of the solution increases significantly.
-
The polymerization is quenched by the addition of a few drops of ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) for its thermal properties.
-
2. Conceptual Protocol for Intramolecular [4+2] Cycloaddition of a Functionalized this compound Derivative
This is a conceptual protocol as specific literature examples are scarce.
-
Materials: A suitably functionalized this compound derivative (possessing both a diene and a dienophile moiety connected by a tether), a high-boiling point solvent (e.g., toluene, xylene), and a Lewis acid catalyst (optional, e.g., Et2AlCl).
-
Procedure:
-
The this compound derivative (1.0 mmol) is dissolved in the chosen solvent (10 mL) in a sealed tube.
-
(Optional) The Lewis acid catalyst (0.1-1.0 equivalents) is added at room temperature.
-
The sealed tube is heated to a high temperature (e.g., 150-200 °C) for several hours (e.g., 24-48 h).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched (e.g., with water or a mild acid if a Lewis acid was used).
-
The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The structure and stereochemistry of the resulting bicyclic product are determined by NMR spectroscopy and other analytical techniques.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and ROMP of a functionalized this compound.
Caption: Logical comparison of intramolecular Diels-Alder reactions.
Conclusion
This compound is a valuable monomer in the field of polymer chemistry, offering a route to polymers with low glass transition temperatures and elastomeric properties, a clear distinction from the more rigid polymers derived from norbornene. Its application in non-polymerization organic synthesis, particularly in intramolecular cycloaddition reactions, is less explored but holds promise for the construction of unique bicyclic scaffolds. Further research into the stereoselective transformations of functionalized vinylcyclooctanes could unlock new pathways for the synthesis of complex molecules relevant to drug discovery and materials science. Researchers are encouraged to consider the distinct properties of the cyclooctane ring when designing synthetic strategies that require a balance of conformational flexibility and reactivity.
Assessing the Biocompatibility of Polyvinylcyclooctane-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of publicly available scientific literature and material databases reveals a significant gap in the biocompatibility data for polyvinylcyclooctane (PVCO)-based materials. To date, no substantial in vitro or in vivo studies assessing the cytotoxicity, hemocompatibility, or general biocompatibility of PVCO have been published. This guide has been developed to address this information gap by providing a framework for researchers and drug development professionals to assess the biocompatibility of novel materials like PVCO.
This document serves as a comparative template, outlining the standard biocompatibility tests and presenting established data for two widely used medical-grade polymers: Polytetrafluoroethylene (PTFE) and Polyvinyl Chloride (PVC). Researchers developing PVCO-based materials can use this guide to structure their own biocompatibility studies and compare their findings against these benchmarks. Detailed experimental protocols for key assays and visual workflows are provided to facilitate the practical application of these methods.
Comparative Analysis of Biocompatibility
The following tables summarize the typical biocompatibility profiles for Polytetrafluoroethylene (PTFE) and Polyvinyl Chloride (PVC). These polymers are frequently used in medical devices and serve as excellent benchmarks for evaluating new materials.
Note: The data presented here for PTFE and PVC are generalized from numerous studies. Specific grades, formulations, and processing of these materials can influence their biocompatibility.
Table 1: In Vitro Cytotoxicity Comparison
| Material | Assay Type | Cell Line | Results (Cell Viability) | Interpretation |
| Material X (e.g., PVCO) | [Insert Assay, e.g., MTT] | [Insert Cell Line, e.g., L929] | [Insert Data] | [Insert Interpretation] |
| Polytetrafluoroethylene (PTFE) | MTT Assay | L929, various | >95%[1] | Generally considered non-cytotoxic.[1][2] |
| Polyvinyl Chloride (PVC), medical grade | MTT Assay | L929, various | Variable, can be >70% | Biocompatibility is highly dependent on the type and amount of plasticizers and stabilizers used. Some PVC formulations have shown cytotoxic effects.[3][4][5] |
Table 2: Hemocompatibility Comparison
| Material | Assay Type | Results (% Hemolysis) | Interpretation |
| Material X (e.g., PVCO) | [Insert Assay, e.g., ASTM F756] | [Insert Data] | [Insert Interpretation] |
| Polytetrafluoroethylene (PTFE) | ASTM F756 | <2%[6] | Generally considered non-hemolytic and has good blood compatibility.[6][7][8] |
| Polyvinyl Chloride (PVC), medical grade | ASTM F756 | Variable, can be >5% | Hemocompatibility is formulation-dependent. Some plasticizers used in PVC can leach out and cause hemolysis.[4] |
Table 3: In Vivo Local Effects (Subcutaneous Implantation) Comparison
| Material | Animal Model | Implantation Duration | Histopathological Findings | Interpretation |
| Material X (e.g., PVCO) | [Insert Model, e.g., Rabbit] | [Insert Duration, e.g., 4 weeks] | [Insert Findings] | [Insert Interpretation] |
| Polytetrafluoroethylene (PTFE) | Rabbit, Mouse | Up to 12 weeks | Thin fibrous capsule formation, minimal inflammatory response. | Considered bioinert with a mild tissue response.[2][9] |
| Polyvinyl Chloride (PVC), medical grade | Rat, Mouse | Up to 21 days | Variable inflammatory response, fibrous capsule formation. The degree of inflammation is dependent on the additives.[5][10] | Biocompatibility is variable; some formulations can elicit a more pronounced inflammatory response.[5][10] |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are provided below. These protocols are based on international standards to ensure the generation of robust and comparable data.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
Objective: To assess the potential of a material to cause cytotoxic effects.
Methodology:
-
Material Extraction: The test material is incubated in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours to create an extract, as per ISO 10993-12 guidelines. The ratio of material surface area to extractant volume should be standardized (e.g., 3 cm²/mL).
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is seeded into 96-well plates and incubated until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a defined period (e.g., 24, 48, or 72 hours). Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
-
MTT Addition: After the exposure period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[11]
-
Incubation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[13]
-
Calculation: Cell viability is calculated as a percentage relative to the negative control.
Hemocompatibility: Hemolysis Assay (Based on ISO 10993-4 & ASTM F756)
Objective: To determine the hemolytic properties of a material when in direct contact with blood.
Methodology:
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate).
-
Erythrocyte Suspension Preparation: The blood is centrifuged, and the red blood cells (erythrocytes) are washed and resuspended in a buffered saline solution.[14]
-
Material Incubation: The test material is placed in a tube with the erythrocyte suspension.[14][15] Positive (e.g., water) and negative (e.g., saline) controls are prepared.
-
Incubation: The tubes are incubated at 37°C for a specified time (e.g., 3 hours) with gentle mixing.[16]
-
Centrifugation: After incubation, the tubes are centrifuged to pellet the intact erythrocytes.[14]
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.[15][16]
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolysis percentage below 2% is generally considered non-hemolytic.[16][17]
In Vivo Local Effects: Subcutaneous Implantation (Based on ISO 10993-6)
Objective: To evaluate the local tissue response to a material after implantation.
Methodology:
-
Animal Model: A suitable animal model, such as a rabbit or rat, is selected.[18]
-
Material Preparation: The test material is sterilized and prepared in a uniform size and shape.
-
Surgical Implantation: The material is surgically implanted into the subcutaneous tissue of the animal under aseptic conditions.[19][20][21] A negative control material (e.g., medical-grade polyethylene) is implanted in a contralateral site.
-
Observation Period: The animals are monitored for a predetermined period (e.g., 1, 4, or 12 weeks) for any signs of adverse reactions.[18][19]
-
Tissue Harvesting: At the end of the observation period, the animals are euthanized, and the implant and surrounding tissue are carefully excised.[22]
-
Histopathological Analysis: The tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.
-
Evaluation: A qualified pathologist evaluates the tissue response, scoring parameters such as inflammation, fibrosis, necrosis, and neovascularization.[20][22]
Visualized Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a key biological pathway relevant to biocompatibility assessment.
Caption: Workflow for the MTT Cytotoxicity Assay.
References
- 1. appliedplastics.com [appliedplastics.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro and in vivo (cyto)toxicity assays using PVC and LDPE as model materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatibility assessment of polytetrafluoroethylene/wollastonite composites using endothelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving Bioactive Characteristics of Small Diameter Polytetrafluoroethylene Stent Grafts by Electrospinning: A Comparative Hemocompatibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Analysis of the Biocompatibility and Macrophage Response of a Non-Resorbable PTFE Membrane for Guided Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatibility screening of poly (vinyl chloride) implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. haemoscan.com [haemoscan.com]
- 15. haemoscan.com [haemoscan.com]
- 16. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 17. researchgate.net [researchgate.net]
- 18. implantation testing | International and Accredited Lab [nikoopharmed.com]
- 19. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 20. nano-test.de [nano-test.de]
- 21. mdcpp.com [mdcpp.com]
- 22. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Vinylcyclooctane: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of vinylcyclooctane in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations. As no specific safety data sheet for this compound was immediately available, these guidelines are based on best practices for the disposal of flammable hydrocarbons and cycloalkenes.
Immediate Safety and Handling Precautions
This compound should be handled as a flammable and potentially hazardous chemical. All laboratory personnel must adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools.
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Operational Disposal Plan
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Program.[1] Do not dispose of this compound down the drain or in regular trash.[1][2]
Step 1: Waste Identification and Classification
-
Treat this compound as a hazardous waste. Based on the properties of similar cycloalkenes, it is likely classified as an ignitable hazardous waste.
Step 2: Waste Collection and Containerization
-
Container: Use a clean, compatible, and properly sealed container for waste collection. The original container is often a suitable choice if it is in good condition.[3] Avoid using food containers.[3]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[1] The label must include:
Step 3: Waste Segregation and Storage
-
Segregation: Store the this compound waste separately from incompatible materials, such as oxidizing agents.[3]
-
Storage Area: Keep the waste container in a designated satellite accumulation area that is inspected regularly for leaks.[3]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.
Step 4: Disposal Request and Pickup
-
Request Form: Complete a hazardous waste pickup request form as required by your institution's EHS department.[1]
-
Pickup: EHS personnel will collect the properly labeled and sealed waste container for final disposal at an approved waste disposal facility.
Quantitative Data Summary
The following table summarizes the likely hazard classification for this compound based on data for similar chemicals like cyclohexene. Users should consult the specific Safety Data Sheet (SDS) for this compound for definitive data.
| Parameter | Value/Classification | Source/Analogy |
| Hazard Class | Flammable Liquid | (Analogy: Cyclohexene[4]) |
| Signal Word | Danger | (Analogy: Cyclohexene[4]) |
| Hazard Statements | Highly flammable liquid and vapor. May be harmful if swallowed. | (Analogy: Cyclohexene[4]) |
| Disposal Route | Approved Hazardous Waste Disposal Facility | (General Chemical Waste Guidelines[5]) |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Vinylcyclooctane
Essential Safety and Handling Guide for Vinylcyclooctane
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary
This compound is a chemical that requires careful handling due to its hazardous properties. Based on available data, it is classified as:
-
Highly Flammable: The liquid and its vapor are highly flammable.[1]
-
Harmful if Swallowed: Poses a significant health risk if ingested.[1]
-
Environmental Hazard: Very toxic to aquatic life, with long-lasting effects.[1]
The GHS pictograms associated with this chemical are Flammable, Irritant, and Environmental Hazard.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Specific PPE Requirement | Rationale |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[2][3] | To protect eyes and face from splashes, sprays, and potential projectiles.[3][4] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Disposable nitrile gloves provide good short-term protection.[2] It is crucial to consult the glove manufacturer's resistance guide for suitability against this compound. | To prevent skin contact. All disposable gloves are permeable to some extent; select the one with the lowest permeability for this specific hazard.[5] |
| Body | A flame-resistant lab coat worn over long pants and closed-toe, liquid-resistant shoes.[2][5] For larger quantities or increased splash potential, a chemical-resistant apron or coveralls should be used.[4][6] | To protect skin and clothing from contamination.[5] Cotton or other non-synthetic clothing should be worn under the lab coat. |
| Respiratory | All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved air-purifying respirator with appropriate organic vapor cartridges is required.[2][6] | To protect against inhaling harmful vapors. |
Quantitative Data
The following tables summarize the known physical, chemical, and safety data for this compound.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈[1] |
| Molecular Weight | 138.25 g/mol [1] |
| Boiling Point | ~ 178.7 °C (Estimated)[1] |
| Flash Point | ~ 48 °C (Estimated)[1] |
| Octanol-Water Partition Coefficient (Log P) | ~ 5.03 (Estimated, indicates high lipophilicity)[1] |
Exposure Limits
| Substance | Limit Type | Value |
|---|---|---|
| This compound | N/A | No specific OSHA PEL or ACGIH TLV has been established. |
| Vinyl Cyclohexene Dioxide (Related Compound) | ACGIH TLV (8-hr TWA) | 0.1 ppm[7] |
| Vinyl Cyclohexene Dioxide (Related Compound) | NIOSH REL (10-hr TWA) | 10 ppm[7] |
Given the lack of specific data for this compound, all contact should be minimized to the lowest possible level.
Operational and Disposal Plans
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for safely using this compound in a laboratory setting.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
- PPE Inspection: Inspect all PPE for damage or contamination before use.
- Spill Kit: Confirm that a spill kit appropriate for flammable liquids is readily accessible.
- Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling Procedure:
- Work in Fume Hood: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.
- Grounding: Use proper grounding and bonding techniques for containers to prevent static discharge when transferring flammable liquids.
- Avoid Ignition Sources: Keep away from open flames, hot surfaces, and sparks.
- Dispensing: Use a bottle-top dispenser or pipette with compatible tips to transfer the liquid. Avoid pouring directly from large containers to small ones to minimize vapor release and splashing.
- Keep Containers Closed: Keep containers sealed when not in use.
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then clean with soap and water.
- Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste stream.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
Waste Disposal Plan
-
Liquid Waste: Collect all waste this compound and solutions containing it in a clearly labeled, sealed, and compatible hazardous waste container. The label should read "Hazardous Waste," "Flammable Liquid," and "this compound."
-
Solid Waste: All contaminated materials (e.g., gloves, pipette tips, paper towels) must be disposed of in a designated solid hazardous waste container. Do not mix with general laboratory trash.
-
Storage: Store waste containers in a designated satellite accumulation area away from ignition sources and incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.
Emergency Procedures
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use a flammable liquid spill kit to absorb the material.
-
Eliminate all ignition sources.
-
Place absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Mandatory Visualization
References
- 1. Buy this compound | 61142-41-4 [smolecule.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. m.youtube.com [m.youtube.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
